molecular formula C6H8F2O2 B580606 3,3-Difluorocyclopentanecarboxylic acid CAS No. 1260897-05-9

3,3-Difluorocyclopentanecarboxylic acid

Cat. No.: B580606
CAS No.: 1260897-05-9
M. Wt: 150.125
InChI Key: DXLZFZGHXIZHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocyclopentanecarboxylic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery research. Its rigid cyclopentane scaffold, incorporating gem-difluoro substituents, is of high interest for designing mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes . Researchers are exploring its potential in the development of potent and selective inhibitors of enzymes like human ornithine aminotransferase (hOAT) . Inhibition of hOAT is a promising therapeutic strategy in oncology, as it has been recognized as a potential metabolic regulator of hepatocellular carcinoma (HCC) progression by modulating flux through proline and glutamine metabolic pathways, which are crucial for cancer cell proliferation . The gem-difluoro motif is a key structural feature that can enhance a molecule's lipophilicity and metabolic stability, and its introduction is known to profoundly influence the chemical reactivity and biological activity of research compounds, making them more effective in interacting with enzymatic targets .

Properties

IUPAC Name

3,3-difluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLZFZGHXIZHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695256
Record name 3,3-Difluorocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260897-05-9
Record name 3,3-Difluorocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluorocyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,3-Difluorocyclopentanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Difluorocyclopentanecarboxylic Acid

Introduction

This compound is a fluorinated organic compound featuring a cyclopentane ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position.[1] Its chemical formula is C₆H₈F₂O₂.[2][3] The presence of the gem-difluoro group imparts unique physicochemical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The introduction of fluorine atoms significantly influences the compound's properties, such as acidity and lipophilicity.[1] The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈F₂O₂[2][3][4]
Molecular Weight 150.12 g/mol [1][3][4]
Appearance Colorless liquid, crystalline solid, or oil[2][4]
Melting Point Approximately -3 °C[2]
Boiling Point 123-125 °C[2] or 222.6 ± 40.0 °C (Predicted)[2][4]
Density Approximately 1.22 g/cm³[2] or 1.29-1.3 ± 0.1 g/cm³ (Predicted)[2][4]
pKa 3.85 ± 0.40 (Predicted)[2][4]
Solubility Soluble in water, alcohols, ketones, and ethers.[2] Slightly soluble in DMSO and Methanol.[2][4]
LogP 0.24
Flash Point 88.4 ± 27.3 °C
Storage Temperature 2-8°C[2][4]

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: Protons on the carbon adjacent to the carbonyl group are expected to resonate in the 2.0-3.0 ppm range.[5][6]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid typically shows a signal in the range of 160-180 ppm.[5][6][7]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in a carboxylic acid is expected between 1650 and 1850 cm⁻¹.[6]

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Chemical Reactivity and Stability

This compound is relatively stable at room temperature.[2] However, it is also described as being unstable at room temperature and possessing corrosive and irritating properties.[2] The presence of the electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group.[1] This compound can participate in typical carboxylic acid reactions, such as esterification and amide bond formation.

Applications in Drug Development and Research

This fluorinated carboxylic acid is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The gem-difluoro group can enhance metabolic stability and binding affinity of a drug molecule to its target by acting as a bioisostere for a carbonyl group or by influencing the conformation of the cyclopentane ring.[8] It is used in the preparation of linked bisimidazoles and bisbenzimidazoles.[1][4] The rigid, non-planar core of the difluorocyclopentane scaffold is useful for probing protein binding pockets.[9]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic approach can be inferred, and a representative protocol for the synthesis of a similar compound, 3,3-difluorocyclobutanecarboxylic acid, is available.[10] Additionally, a protocol for the spectroscopic analysis of a related compound is provided.

Representative Synthesis of a Difluorocycloalkanecarboxylic Acid

This protocol is adapted from the synthesis of 3,3-difluorocyclobutanecarboxylic acid via hydrolysis of its ethyl ester.[10]

  • Dissolution: Dissolve sodium hydroxide (NaOH, 2.2 equivalents) in a 1:1 mixture of methanol (MeOH) and water (H₂O).

  • Reaction: Add the corresponding ethyl ester of this compound (1.0 equivalent) to the NaOH solution at room temperature.

  • Stirring: Stir the resulting mixture at room temperature for 15 hours.

  • Work-up:

    • Reduce the volume of the reaction mixture by half using a rotary evaporator.

    • Acidify the mixture to a pH of 1 using concentrated hydrochloric acid (HCl).

    • Extract the product with dichloromethane (CH₂Cl₂).

  • Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the carboxylic acid.

Spectroscopic Analysis Workflow

The following protocol outlines the general steps for the spectroscopic characterization of this compound.[11]

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.[11]

    • IR (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[11]

    • MS (ESI): Prepare a dilute solution (approx. 0.1 mg/mL) in a solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to aid in protonation.[11]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Obtain the IR spectrum using an FTIR spectrometer with an ATR accessory.

    • Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Analysis and Interpretation:

    • Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to confirm the proton and carbon environments.

    • Identify the characteristic functional group frequencies in the IR spectrum, particularly the C=O and O-H stretches of the carboxylic acid.

    • Determine the mass-to-charge ratio of the molecular ion and key fragments from the mass spectrum to confirm the molecular weight and aspects of the structure.

Safety Information

This compound is considered to have some corrosive and irritating properties.[2] GHS hazard statements indicate that it causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[2]

Visualizations

G General Synthesis Workflow start Starting Material (e.g., Cyclopentanone Derivative) step1 Fluorination start->step1 intermediate Difluorinated Intermediate step1->intermediate step2 Carboxylic Acid Formation/ Modification intermediate->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer prep_nmr->acq_nmr prep_ir Place on ATR Crystal acq_ir FTIR Spectrometer prep_ir->acq_ir prep_ms Prepare Dilute Solution acq_ms Mass Spectrometer prep_ms->acq_ms analysis_nmr ¹H & ¹³C NMR Spectra acq_nmr->analysis_nmr analysis_ir IR Spectrum acq_ir->analysis_ir analysis_ms Mass Spectrum acq_ms->analysis_ms confirmation Structural Confirmation analysis_nmr->confirmation analysis_ir->confirmation analysis_ms->confirmation product 3,3-Difluorocyclopentanecarboxylic Acid Sample product->prep_nmr product->prep_ir product->prep_ms

Caption: Workflow for the spectroscopic analysis of this compound.

G Role in Drug Discovery cluster_synthesis Chemical Synthesis building_block This compound (Building Block) coupling Amide/Ester Coupling building_block->coupling modification Further Functionalization coupling->modification library Compound Library modification->library screening Biological Screening (e.g., against protein targets) library->screening hit_lead Hit/Lead Compounds screening->hit_lead

Caption: Use of this compound as a building block in drug discovery.

References

physical properties of 3,3-Difluorocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3,3-Difluorocyclopentanecarboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this fluorinated building block. The strategic incorporation of fluorine atoms can significantly alter a molecule's properties, including acidity, lipophilicity, and metabolic stability, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3]

Chemical Identity

  • IUPAC Name: 3,3-difluorocyclopentane-1-carboxylic acid[4]

  • CAS Number: 1260897-05-9[4][5]

  • Molecular Formula: C₆H₈F₂O₂[4][5][6]

  • Molecular Weight: 150.12 g/mol [4]

  • SMILES: C1CC(C(C1)C(=O)O)(F)F[4]

  • InChI Key: DXLZFZGHXIZHFB-UHFFFAOYSA-N[4]

Physicochemical Properties

The introduction of gem-difluoro substitution on the cyclopentane ring significantly influences the compound's physical and chemical characteristics. The following table summarizes the available quantitative data.

PropertyValueSource / Notes
Appearance Colorless liquid, crystalline solid, or oil[5][6]
Melting Point ~ -3 °C[5]
Boiling Point 123-125 °C[5]
222.6 ± 40.0 °C(Predicted)[6][7]
Density ~ 1.22 g/cm³[5]
1.29 ± 0.1 g/cm³(Predicted)[5][6]
1.3 ± 0.1 g/cm³[7]
pKa 3.85 ± 0.40(Predicted)[5][6]
LogP 0.24[7]
Flash Point 88.4 ± 27.3 °C[7]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[7]
Refractive Index 1.427[7]
Solubility Soluble in water, alcohols, ketones, and ethers.[5]
Slightly soluble in DMSO and Methanol.[5][6]

Experimental Protocols

Determination of Melting Point

A calibrated differential scanning calorimeter (DSC) is typically used. The sample is hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset temperature of the melting endotherm is recorded as the melting point. Alternatively, a capillary melting point apparatus can be used for visual determination.

Determination of Boiling Point

The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded. For small quantities, a micro boiling point apparatus can be utilized.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Synthesis Protocol

A method for the preparation of this compound involves the reaction of cyclopentanone with hydrofluoric acid.[5]

  • Reaction Scheme:

    • Cyclopentanone + Hydrofluoric Acid → this compound

  • General Procedure: Caution: Hydrofluoric acid is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment. The reaction typically involves the treatment of cyclopentanone with a fluorinating agent such as hydrofluoric acid, often in the presence of a catalyst or under specific temperature and pressure conditions. The product is then isolated and purified using standard techniques like extraction and distillation or crystallization.

Logical and Experimental Workflows

The following diagrams illustrate logical workflows relevant to the synthesis and characterization of this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Compound Acquisition cluster_characterization Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis & Purification of This compound spectroscopy Structural Confirmation (NMR, IR, MS) synthesis->spectroscopy Purity & Identity Check mp Melting Point (DSC/Apparatus) analysis Data Compilation & Analysis mp->analysis bp Boiling Point (Distillation) bp->analysis pka pKa (Potentiometric Titration) pka->analysis solubility Solubility (Solvent Screening) solubility->analysis logp LogP (Shake-Flask/HPLC) logp->analysis spectroscopy->mp Characterize Pure Sample spectroscopy->bp Characterize Pure Sample spectroscopy->pka Characterize Pure Sample spectroscopy->solubility Characterize Pure Sample spectroscopy->logp Characterize Pure Sample report Technical Datasheet Generation analysis->report

Caption: General experimental workflow for the physicochemical characterization of a compound.

G Application in Drug Discovery cluster_synthesis Derivative Synthesis start This compound (Building Block) amide_coupling Amide Coupling (e.g., with diverse amines) start->amide_coupling ester_formation Esterification (e.g., with diverse alcohols) start->ester_formation other_rx Other Modifications start->other_rx library Diverse Compound Library amide_coupling->library ester_formation->library other_rx->library screening High-Throughput Screening (Biological Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Identified 'Hits' candidate Preclinical Candidate lead_opt->candidate

References

A Technical Guide to 3,3-Difluorocyclopentanecarboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluorocyclopentanecarboxylic acid, a fluorinated organic compound with growing interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and a plausible multi-step synthesis pathway. Experimental protocols for the synthesis of key intermediates are provided, culminating in a proposed method for the final oxidation to the target carboxylic acid. The strategic incorporation of gem-difluoro groups can enhance the metabolic stability and binding affinity of drug candidates, making this compound a valuable building block for novel therapeutics.

Introduction

This compound is a carbocyclic compound featuring a cyclopentane ring substituted with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position. The presence of the gem-difluoro moiety imparts unique electronic properties and conformational constraints, making it an attractive scaffold in the design of bioactive molecules. Fluorination is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide serves as a technical resource for researchers interested in the synthesis and application of this versatile building block.

IUPAC Name and Chemical Structure

  • IUPAC Name: 3,3-difluorocyclopentane-1-carboxylic acid[1]

  • Synonyms: this compound, 3,3-Difluorocyclopentaecarboxylic acid[1]

  • CAS Number: 1260897-05-9

  • Molecular Formula: C₆H₈F₂O₂[2]

  • Canonical SMILES: C1C(C(C1)(F)F)C(=O)O[1]

Structure:

Chemical structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight150.12 g/mol [1]
AppearanceColorless liquid or crystalline solid[2]
Boiling Point~222.6 °C (Predicted)[3]
Density~1.29 g/cm³ (Predicted)[3]
SolubilitySoluble in water and some organic solvents (alcohols, ketones, ethers)[2]
pKa3.85 ± 0.40 (Predicted)[3]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence starting from diethyl 2,2-difluoroadipate. The key intermediate, 3,3-difluorocyclopentanone, is first synthesized and then oxidized to the desired carboxylic acid.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Baeyer-Villiger Oxidation & Hydrolysis A Diethyl 2,2-difluoroadipate B β-keto ester intermediate A->B NaOEt, Toluene C 3,3-Difluorocyclopentanone B->C HCl (aq), Heat D Lactone intermediate C->D m-CPBA E This compound D->E Acid/Base Hydrolysis

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanone

This protocol is adapted from the synthesis of the precursor for 3,3-difluorocyclopentanamine hydrochloride.

Step 1: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate

  • Materials: Diethyl 2,2-difluoroadipate, Sodium ethoxide (NaOEt), Anhydrous ethanol, Toluene, Concentrated hydrochloric acid (HCl), Ethyl acetate, Brine.

  • Procedure:

    • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of sodium ethoxide in anhydrous ethanol and cool to 0-5 °C.

    • Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Materials: Crude β-keto ester from Step 1, Hydrochloric acid solution, Dichloromethane.

  • Procedure:

    • To the crude β-keto ester, add a solution of hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

    • The crude 3,3-difluorocyclopentanone can be purified by vacuum distillation.

Proposed Experimental Protocol: Oxidation to this compound

The conversion of 3,3-difluorocyclopentanone to the corresponding carboxylic acid can be achieved via a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.

Step 3a: Baeyer-Villiger Oxidation

  • Materials: 3,3-Difluorocyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution.

  • Procedure:

    • Dissolve 3,3-difluorocyclopentanone in dichloromethane in a round-bottom flask.

    • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.

Step 3b: Hydrolysis of the Lactone

  • Materials: Crude lactone from Step 3a, Sodium hydroxide solution, Hydrochloric acid.

  • Procedure:

    • Dissolve the crude lactone in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours to effect hydrolysis.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The introduction of the 3,3-difluoro-cyclopentyl moiety can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic oxidation, potentially increasing the half-life of a drug.

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Influence Conformation: The cyclopentane ring imposes conformational constraints, and the gem-difluoro group can further influence the ring's pucker, potentially leading to a more bioactive conformation for improved target binding.

  • Act as a Bioisostere: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, which can be useful in lead optimization.

It is an intermediate in the preparation of linked bisimidazoles and bisbenzimidazoles, which are classes of compounds with a wide range of biological activities.[1][4]

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is corrosive and an irritant.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a promising building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the gem-difluoro group on a cyclopentane ring, offer medicinal chemists a valuable tool for modulating the properties of drug candidates. The synthetic route outlined in this guide provides a practical approach to accessing this compound, enabling further exploration of its potential in drug discovery and development.

References

In-Depth Technical Guide: Properties and Applications of a Core Moiety in Muscarinic M4 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of compounds derived from the core chemical entity associated with CAS number 1260897-05-9. This molecule, 3,3-difluorocyclopentane-1-carboxylic acid, serves as a critical building block in the development of advanced therapeutic agents, particularly positive allosteric modulators (PAMs) of the muscarinic M4 receptor.

Core Chemical Entity: 3,3-Difluorocyclopentane-1-carboxylic Acid

The foundational molecule, 3,3-difluorocyclopentane-1-carboxylic acid, with CAS number 1260897-05-9, is a fluorinated carboxylic acid. Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 1260897-05-9
Molecular Formula C₆H₈F₂O₂
Molecular Weight 150.12 g/mol
Predicted Boiling Point 222.6 ± 40.0 °C
Predicted Density 1.29 ± 0.1 g/cm³
Primary Use Intermediate in chemical synthesis

This fluorinated cyclopentane derivative is primarily utilized as a structural motif in the synthesis of more complex, pharmacologically active molecules. Its fluorine substituents can impart desirable properties to the final compound, such as increased metabolic stability and binding affinity.

Synthesis of Muscarinic M4 Receptor Modulators

3,3-Difluorocyclopentane-1-carboxylic acid is a key intermediate in the synthesis of a novel class of muscarinic M4 receptor modulators. The general synthetic approach involves the coupling of this carboxylic acid with a suitable amine-containing scaffold. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis of M4 PAM A 3,3-Difluorocyclopentane-1-carboxylic acid (CAS 1260897-05-9) C Amide Coupling Reaction A->C B Amine-containing Scaffold B->C D Muscarinic M4 Receptor Positive Allosteric Modulator (PAM) C->D Formation of Amide Bond

A generalized synthetic workflow for M4 PAMs.
Experimental Protocol: Amide Coupling

A general procedure for the amide coupling reaction is as follows:

  • Activation of the Carboxylic Acid: 3,3-Difluorocyclopentane-1-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide, dichloromethane). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), are added to activate the carboxylic acid.

  • Addition of the Amine: The amine-containing scaffold is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until completion is observed by a suitable analytical method (e.g., LC-MS, TLC).

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified using techniques such as column chromatography or recrystallization to yield the final M4 PAM.

Pharmacological Properties of Derived M4 PAMs

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[1] Positive allosteric modulators of the M4 receptor enhance the receptor's response to the endogenous ligand, acetylcholine, offering a more nuanced modulation of receptor activity compared to direct agonists.[1]

Below is a table summarizing the in vitro pharmacological data for representative M4 PAMs developed from similar fluorinated building blocks.

Compound IDM4 PAM EC₅₀ (nM)Selectivity vs. other Muscarinic Receptors
VU0467485 78.8 (human)Highly selective over M1, M2, M3, and M5
A9 513Promising M4 selectivity

EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound that produces 50% of the maximal response.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is predominantly coupled to the Gᵢ/ₒ family of G proteins.[1] Activation of the M4 receptor by acetylcholine, potentiated by a PAM, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade ultimately modulates neuronal excitability.

G cluster_pathway M4 Receptor Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site PAM M4 PAM PAM->M4R Binds to allosteric site G_protein Gαi/o (inhibitory) M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP downstream Downstream Cellular Effects (e.g., modulation of ion channel activity) cAMP->downstream Decreased levels lead to

Simplified M4 muscarinic receptor signaling cascade.

Conclusion

The chemical entity identified by CAS number 1260897-05-9, 3,3-difluorocyclopentane-1-carboxylic acid, represents a valuable starting material for the synthesis of potent and selective muscarinic M4 receptor positive allosteric modulators. The incorporation of this fluorinated moiety contributes to the development of drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The resulting M4 PAMs hold promise for the treatment of schizophrenia and other neurological disorders by selectively modulating cholinergic neurotransmission in the central nervous system. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential.

References

Conformational Landscape of 3,3-Difluorocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into cyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth theoretical exploration of the conformational analysis of 3,3-difluorocyclopentanecarboxylic acid, a valuable building block in drug discovery. In the absence of direct experimental studies, this document synthesizes fundamental principles of cyclopentane ring puckering, the stereoelectronic effects of gem-difluoro substitution, and the influence of a carboxylic acid moiety to predict the conformational landscape of this molecule. Detailed, adaptable protocols for key experimental (NMR spectroscopy, X-ray crystallography) and computational (DFT) techniques are provided to guide future empirical investigations.

Introduction to Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from eclipsing C-H bonds. To alleviate this strain, the cyclopentane ring puckers into non-planar conformations. The two most common, low-energy conformations are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) .[1][2]

In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane, reminiscent of an open envelope flap. In the half-chair conformation, three atoms are coplanar, with one atom positioned above and another below the plane. The energy barrier between these conformations is exceptionally low, leading to a rapid interconversion process known as pseudorotation , where the "pucker" effectively rotates around the ring.[1]

Substituents on the cyclopentane ring disrupt the symmetry and create distinct energy minima, favoring certain puckered conformations over others to minimize steric and electronic repulsions.

Predicted Conformational Preferences of this compound

The conformational equilibrium of this compound is dictated by the interplay of the flexible cyclopentane core and the steric and electronic demands of the gem-difluoro and carboxylic acid groups.

The gem-difluoro group at the C3 position is expected to significantly influence the ring's puckering. The highly polar C-F bonds and the gauche effect can favor specific torsional angles.[3] The carboxylic acid at C1 will also adopt preferential orientations to minimize steric hindrance with the ring hydrogens.

Two primary puckered conformations are anticipated to be in equilibrium: an envelope conformation and a twist conformation .

  • Envelope Conformation (C_s-like) : The pucker is likely to be at a carbon atom distal to the bulky carboxylic acid group to minimize steric interactions. An envelope with C1 (the carbon bearing the carboxyl group) as the flap could be a possibility, but puckering at C4 might be more favorable to move ring hydrogens away from the substituent. The gem-difluoro group at C3 will influence the precise geometry.

  • Twist Conformation (C_2-like) : This conformation may offer a more effective staggering of substituents and ring hydrogens, potentially representing a global energy minimum. The twist would likely position the carboxylic acid in a pseudo-equatorial orientation to reduce steric strain.

The equilibrium between these forms is expected to be dynamic, and the energy difference is likely to be small. The orientation of the carboxylic acid (axial vs. equatorial-like) will be a key factor in determining the relative stability of the conformers.

Quantitative Conformational Data (Theoretical)

In the absence of experimental data, the following tables summarize hypothetical quantitative data that could be expected from computational chemistry studies (e.g., DFT calculations) on the most stable conformers of this compound.

Table 1: Predicted Relative Energies of Key Conformers

ConformerDescriptionPredicted Relative Energy (kcal/mol)Predicted Population at 298 K (%)
I C4-endo Envelope0.2 - 0.530 - 40
II C1-C2 Twist0.060 - 70

Table 2: Predicted Key Dihedral Angles for the Most Stable Conformer (Twist)

Dihedral AngleAtomsPredicted Value (°)
Pseudorotation Angle (P)-150 - 170
Puckering Amplitude (q)-0.4 - 0.5
C5-C1-C2-C3C5, C1, C2, C320 - 30
C1-C2-C3-C4C1, C2, C3, C4-35 - -45
C2-C3-C4-C5C2, C3, C4, C530 - 40
H1-C1-C(O)OHH1, C1, C(O)OHVariable (rotamer dependent)

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H and ¹⁹F NMR: Acquire standard 1D ¹H and ¹⁹F NMR spectra to identify chemical shifts and basic coupling patterns.

  • J-Coupling Analysis:

    • Measure vicinal proton-proton coupling constants (³J_HH) from a high-resolution 1D ¹H spectrum or using 2D techniques like COSY.

    • The magnitude of ³J_HH is related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental J-couplings to those predicted for different theoretical conformations, the predominant solution conformation can be inferred.[4][5]

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform a 2D NOESY or ROESY experiment.

    • NOEs are observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.

    • The presence and intensity of specific NOE cross-peaks provide crucial distance constraints that help to distinguish between different puckered conformations and to determine the orientation of the carboxylic acid group relative to the ring.[6]

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures to study the dynamics of conformational interconversion. Changes in chemical shifts or coupling constants can provide information on the thermodynamic parameters (ΔH°, ΔS°) of the conformational equilibrium.

Single-Crystal X-Ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions).[7] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Place the crystal in a monochromatic X-ray beam and collect the diffraction pattern using an area detector.[8]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, bond lengths, angles, and thermal parameters to achieve the best fit with the experimental data.[9]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are essential for predicting the geometries, relative energies, and spectroscopic properties of different conformers.

Protocol for DFT-based Conformational Analysis:

  • Conformational Search:

    • Perform an initial conformational search using a computationally less expensive method (e.g., molecular mechanics with a force field like MMFF94) to identify a broad range of possible low-energy structures.

  • Geometry Optimization:

    • Optimize the geometry of each identified conformer using a DFT method. A common and reliable functional is B3LYP, paired with a basis set such as 6-31G(d) or larger for better accuracy.[10]

    • Incorporate an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions.

  • Frequency Calculations:

    • Perform vibrational frequency calculations on each optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).[11]

  • Relative Energy Calculation:

    • Calculate the relative Gibbs free energies of all stable conformers to predict their equilibrium populations at a given temperature. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more advanced functional and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)).[12]

Visualizations

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow cluster_final Final Analysis mol_struct Initial 3D Structure of This compound conf_search Conformational Search (Molecular Mechanics) mol_struct->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Free Energy) dft_opt->freq_calc energy_calc Single-Point Energy (Higher Level Theory) freq_calc->energy_calc analysis Analyze Relative Energies and Geometries energy_calc->analysis correlation Correlate Experimental Data with Computational Models analysis->correlation sample Synthesize and Purify Sample nmr NMR Spectroscopy (¹H, ¹⁹F, COSY, NOESY) sample->nmr xray X-Ray Crystallography (If Crystalline) sample->xray nmr_data J-Couplings & NOE Constraints nmr->nmr_data xray_data Solid-State Structure xray->xray_data nmr_data->correlation xray_data->correlation conclusion Determine Dominant Conformations and Conformational Dynamics correlation->conclusion

Caption: Integrated workflow for conformational analysis.

G Envelope Envelope Conformation (C4-endo) Twist Twist Conformation (C1-C2 Twist) Envelope->Twist Pseudorotation (Low Energy Barrier)

Caption: Equilibrium between major conformers.

Conclusion

The conformational analysis of this compound presents a compelling case study in the subtle interplay of ring flexibility and substituent effects. While direct experimental data is currently unavailable, a theoretical framework based on the principles of cyclopentane puckering and the stereoelectronic influence of fluorine strongly suggests a dynamic equilibrium between low-energy envelope and twist conformations. The provided experimental and computational protocols offer a clear roadmap for future investigations to elucidate the precise conformational landscape of this important synthetic building block. A thorough understanding of its three-dimensional structure is paramount for the rational design of novel therapeutics and will empower drug development professionals to leverage its unique properties effectively.

References

Spectroscopic and Synthetic Profile of 3,3-Difluorocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a viable synthetic route for 3,3-Difluorocyclopentanecarboxylic acid. This fluorinated carbocyclic compound is a valuable building block in medicinal chemistry, offering unique conformational constraints and physicochemical properties beneficial for drug design. The strategic introduction of a gem-difluoro group can modulate acidity, lipophilicity, and metabolic stability of parent molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Broad Singlet1H-COOH
~3.0 - 3.2Multiplet1HH-1 (CH)
~2.2 - 2.5Multiplet4HH-2, H-5 (CH₂)
~2.0 - 2.2Multiplet2HH-4 (CH₂)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~180C=O (Carboxylic Acid)
~124 (t, J ≈ 240-250 Hz)C-3 (CF₂)
~45C-1 (CH)
~35 (t, J ≈ 20-25 Hz)C-2, C-5 (CH₂)
~30C-4 (CH₂)

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity
~ -90 to -110Multiplet

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Description of Vibration
2500-3300 (broad)O-H stretch of carboxylic acid
~1710C=O stretch of carboxylic acid
1100-1300C-F stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
150.05[M]⁺ (Molecular Ion)
131.04[M - F]⁺
105.04[M - COOH]⁺
82.04[C₅H₆F]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be achieved from the key intermediate, 3,3-difluorocyclopentanone. A plausible synthetic route is outlined below.[1]

Step 1: Synthesis of 3,3-Difluorocyclopentanone

This intermediate can be prepared via a Dieckmann condensation of diethyl 2,2-difluoroadipate, followed by hydrolysis and decarboxylation.[1]

  • Materials: Diethyl 2,2-difluoroadipate, Sodium ethoxide (NaOEt), Anhydrous ethanol, Toluene, Concentrated Hydrochloric acid (HCl), Sodium chloride (NaCl), Magnesium sulfate (MgSO₄), Ethyl acetate.

  • Procedure:

    • A solution of sodium ethoxide in anhydrous ethanol is prepared in a reactor cooled to 0-5 °C.

    • A solution of diethyl 2,2-difluoroadipate in toluene is added dropwise, maintaining the temperature below 10 °C.

    • The reaction mixture is warmed to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the addition of concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield a β-keto ester.

    • The crude β-keto ester is refluxed with aqueous HCl for 4-6 hours for hydrolysis and decarboxylation.

    • After cooling and neutralization, the product is extracted, dried, and purified by vacuum distillation to yield 3,3-difluorocyclopentanone.[1]

Step 2: Oxidation of 3,3-Difluorocyclopentanone to this compound

A suitable oxidation method, such as a haloform reaction or oxidation with a peroxy acid, would be employed to convert the ketone to the desired carboxylic acid.

  • Materials: 3,3-Difluorocyclopentanone, Sodium hypobromite (or other suitable oxidizing agent), Sodium hydroxide, Hydrochloric acid, Diethyl ether.

  • Procedure:

    • 3,3-Difluorocyclopentanone is dissolved in a suitable solvent and cooled in an ice bath.

    • A freshly prepared solution of sodium hypobromite is added dropwise while maintaining the temperature.

    • The reaction is stirred until completion (monitored by TLC or GC).

    • The excess oxidant is quenched, and the reaction mixture is acidified with hydrochloric acid.

    • The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) chemical environments.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

  • Acquisition Parameters: Standard pulse programs for ¹H, ¹³C{¹H}, and ¹⁹F NMR are used.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

  • Acquisition Parameters:

    • Mode: ATR

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

  • Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared and introduced into the instrument, often via a gas chromatograph (GC-MS).

Visualizations

The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis start Diethyl 2,2-difluoroadipate step1 Dieckmann Condensation start->step1 NaOEt, Toluene step2 Hydrolysis & Decarboxylation step1->step2 aq. HCl, Reflux intermediate 3,3-Difluorocyclopentanone step2->intermediate step3 Oxidation intermediate->step3 e.g., NaOBr final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

References

3,3-Difluorocyclopentanecarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 3,3-Difluorocyclopentanecarboxylic acid, focusing on its fundamental molecular properties. This fluorinated organic compound is of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased lipophilicity and metabolic stability.

Molecular Properties

The essential molecular data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈F₂O₂[1]
Molecular Weight 150.12 g/mol [1][2]
Exact Mass 150.04923582 Da[1]
CAS Number 1260897-05-9[1]

Molecular Structure

The structure of this compound consists of a five-membered cyclopentane ring where two fluorine atoms are attached to the third carbon atom, and a carboxylic acid group is attached to the first carbon atom.

cluster_cyclopentane Cyclopentane Ring cluster_substituents C1 C2 C1->C2 COOH COOH C1->COOH Carboxylic Acid C3 C2->C3 C4 C3->C4 F1 F C3->F1 F F2 F C3->F2 F C5 C4->C5 C5->C1

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can vary. One common synthetic route involves the reaction of cyclopentanone with hydrofluoric acid. For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the compound. Specific experimental conditions and parameters would be detailed in relevant scientific literature and patents.

Applications

This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The presence of the difluoro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable building block in drug discovery. It is also used in the preparation of linked bisimidazoles and bisbenzimidazoles.[2][4]

References

An In-depth Technical Guide on the Stability and Reactivity of 3,3-Difluorocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclopentanecarboxylic acid is a fluorinated organic compound with growing interest in medicinal chemistry and materials science. The introduction of the gem-difluoro group on the cyclopentane ring significantly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a valuable building block in drug design.[1] This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its chemical behavior.

Chemical and Physical Properties

This compound is a colorless liquid or crystalline solid that is soluble in water and some organic solvents.[2] The presence of two fluorine atoms enhances the compound's lipophilicity and can affect its reactivity and stability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈F₂O₂[3]
Molecular Weight 150.12 g/mol [3]
Appearance Colorless liquid or crystalline solid[2]
Melting Point ~ -3 °C[2]
Boiling Point 123-125 °C[2]
Density ~1.22 g/cm³[2]
Predicted pKa 3.85 ± 0.40[2]

Stability Profile

Thermal Stability

Experimental Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol is adapted from a general procedure for analyzing the thermal properties of carboxylates.[6]

  • Instrumentation: Utilize a thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Analysis Conditions:

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

    • The temperature at the maximum rate of mass loss (from the first derivative of the TGA curve) can be used to compare the thermal stability of different compounds.

pH Stability

The stability of this compound in aqueous solutions at different pH values is crucial for its handling, formulation, and biological applications. The predicted pKa of 3.85 suggests that the compound will exist predominantly in its protonated (carboxylic acid) form in acidic conditions and as the carboxylate anion in neutral and basic conditions.[2] While the gem-difluoro group is generally stable, the carboxylic acid moiety can be susceptible to degradation under certain pH and temperature conditions, although specific hydrolysis data for this compound is not available.

Experimental Protocol 2: pH Stability Assay using UPLC-MS/MS

This protocol is a generalized procedure for assessing the pH stability of organic compounds.

  • Materials:

    • This compound

    • Buffer solutions at various pH values (e.g., pH 1.0 HCl, pH 7.4 PBS, pH 9.0 ammonium formate)

    • Organic solvent for stock solution (e.g., DMSO)

    • UPLC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into the different pH buffer solutions to a final concentration of approximately 2 µM.

    • Incubate the solutions at a controlled temperature (e.g., 37 °C) for a set period (e.g., 24 hours).

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction by adding an appropriate solution to neutralize the pH.

    • Analyze the samples by UPLC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics at each pH.

Reactivity Profile

Nucleophilic Acyl Substitution

Like other carboxylic acids, this compound is expected to undergo nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The hydroxyl group can be converted into a better leaving group to facilitate these reactions. For instance, reaction with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride, a much more reactive species.[7]

Nucleophilic_Acyl_Substitution 3,3-Difluorocyclopentanecarboxylic_acid This compound Acyl_Chloride 3,3-Difluorocyclopentanecarbonyl chloride 3,3-Difluorocyclopentanecarboxylic_acid->Acyl_Chloride SOCl₂ Ester Ester Derivative Acyl_Chloride->Ester Alcohol (R'OH) Amide Amide Derivative Acyl_Chloride->Amide Amine (R'₂NH)

Use as a Synthetic Intermediate

This compound serves as an intermediate in the preparation of more complex molecules, such as linked bisimidazoles and bisbenzimidazoles.[2][8] This suggests that the carboxylic acid functionality can be activated and coupled with other molecules.

Synthesis_Workflow Start This compound Activation Activation of Carboxylic Acid (e.g., acyl chloride formation) Start->Activation Coupling Coupling Reaction (with diamine precursors) Activation->Coupling Product Linked Bisimidazoles or Bisbenzimidazoles Coupling->Product

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural motifs are present in biologically active molecules. The cyclopentane ring is a common scaffold in various therapeutic agents. For instance, some cyclopentane derivatives exhibit potent anti-influenza virus activities by inhibiting neuraminidase.[9] Furthermore, other difluorinated cyclopentane derivatives have been designed as inactivators of GABA aminotransferase (GABA-AT), an enzyme that degrades the neurotransmitter GABA.[10] Inhibition of GABA-AT leads to increased GABA levels in the brain, which has therapeutic potential for treating addiction and epilepsy.[10]

Given the structural similarities, it is plausible that derivatives of this compound could be investigated for activity in these or other biological pathways.

Potential_Signaling_Pathway cluster_GABA GABAergic Synapse GABA GABA GABA_AT GABA-AT (Enzyme) GABA->GABA_AT Degradation Succinic_semialdehyde Succinic semialdehyde GABA_AT->Succinic_semialdehyde Increased_GABA Increased GABA Levels in Synapse DFCP_Derivative Potential 3,3-Difluorocyclopentane Derivative DFCP_Derivative->GABA_AT Inhibition Therapeutic_Effect Potential Therapeutic Effect (e.g., Anticonvulsant, Anti-addiction) Increased_GABA->Therapeutic_Effect

Conclusion

This compound is a promising building block for the development of new chemical entities. Its stability is generally good at room temperature, but like other carboxylic acids, it can undergo decomposition at elevated temperatures and its reactivity is centered around the carboxylic acid functionality. While direct biological data is scarce, the presence of the difluorinated cyclopentane moiety suggests potential for interaction with various biological targets. Further research is warranted to fully elucidate its stability under various conditions, explore its reactivity in a broader range of chemical transformations, and investigate its potential pharmacological activities.

References

An In-depth Technical Guide to the Solubility of 3,3-Difluorocyclopentanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Difluorocyclopentanecarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, the compound's physicochemical properties, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers in drug development and organic synthesis, enabling them to establish a robust methodology for their own solubility studies.

Introduction

This compound is a fluorinated organic compound with applications in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its fluorine substituents can significantly influence its physicochemical properties, including lipophilicity, acidity, and metabolic stability, making it an attractive building block in medicinal chemistry.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical reactions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueReference
Molecular FormulaC6H8F2O2[3]
Molecular Weight150.12 g/mol [3][4]
AppearanceColorless liquid or crystalline solid[5]
Boiling Point222.6 ± 40.0 °C (Predicted)[3]
Density1.29 ± 0.1 g/cm³ (Predicted)[3]
pKa3.85 ± 0.40 (Predicted)[3]
XLogP3-AA1.3[4]

Qualitative Solubility Data

Solvent ClassSpecific SolventsSolubility DescriptionReference
Polar ProticWaterSoluble[5]
Alcohols (e.g., Methanol)Soluble, Slightly Soluble[3][5]
Polar AproticKetonesSoluble[5]
EthersSoluble[5]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]

The presence of the carboxylic acid group, capable of hydrogen bonding, contributes to its solubility in polar solvents like water and alcohols.[1] The fluorine atoms enhance the compound's lipophilicity, which may influence its interaction with various organic solvents.[1]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in organic solvents. This protocol is based on standard laboratory practices for solubility assessment of carboxylic acids.[6][7][8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a constant temperature shaker or water bath at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

  • Quantification of Dissolved Solute:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution (Excess solute in solvent) B 2. Equilibration (Constant temperature shaking) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Collection (Aliquot of supernatant) C->D E 5. Dilution D->E F 6. Analytical Quantification (HPLC/GC) E->F G 7. Data Analysis (Calculation of Solubility) F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors can aid in the selection of appropriate solvents for various applications.

Key Influencing Factors

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of this compound CarboxylicAcid Carboxylic Acid Group (Hydrogen Bonding, Acidity) CarboxylicAcid->Solubility Fluorine Fluorine Atoms (Polarity, Lipophilicity) Fluorine->Solubility Cyclopentane Cyclopentane Ring (Molecular Shape, Size) Cyclopentane->Solubility Polarity Polarity Polarity->Solubility HBD Hydrogen Bond Donor/Acceptor HBD->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility

Caption: A diagram showing the interplay of factors affecting the solubility of the target compound.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, its qualitative solubility profile suggests good solubility in polar organic solvents such as alcohols, ketones, and ethers. For researchers and drug development professionals requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for in-house determination. A thorough understanding of the compound's physicochemical properties and the factors influencing its solubility is paramount for its successful application in synthesis and formulation.

References

Methodological & Application

Applications of 3,3-Difluorocyclopentanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclopentanecarboxylic acid is a fluorinated building block of significant interest in medicinal chemistry. The incorporation of a gem-difluoro group onto a cyclopentyl scaffold offers several advantages in drug design, including enhanced metabolic stability, modulation of acidity, and conformational constraint. While extensive public data on specific drug candidates incorporating this compound is limited, its structural motifs are present in various biologically active compounds. This document provides an overview of its potential applications, drawing parallels from the closely related and more extensively studied 3,3-difluorocyclopentanamine, along with detailed synthetic protocols.

The strategic introduction of fluorine is a well-established method in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of a molecule. The 3,3-difluoro moiety can act as a bioisostere for a carbonyl group, influencing molecular interactions with biological targets. The cyclopentane ring provides a rigid scaffold that can help in the precise positioning of functional groups within a protein's binding site.

Potential Therapeutic Applications

Based on the utility of the 3,3-difluorocyclopentyl scaffold in existing research, this compound holds promise as a key component in the design of novel therapeutics in several areas:

  • Kinase Inhibitors: The 3,3-difluorocyclopentyl moiety has been successfully incorporated into selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] TYK2 is a member of the Janus kinase (JAK) family and is implicated in autoimmune and inflammatory diseases. The rigid cyclopentane ring can orient the molecule within the ATP-binding site of the kinase. While the amine derivative is more commonly reported, the carboxylic acid could be used to synthesize amide derivatives with potential inhibitory activity.

  • Antiviral Agents: The cyclopentane scaffold is a feature of several neuraminidase inhibitors used to treat influenza. The 3,3-difluorocyclopentyl group can enhance metabolic stability, a desirable feature for antiviral drugs.[2] this compound can be derivatized to mimic the natural substrate of viral enzymes.

  • Central Nervous System (CNS) Disorders: Fluorinated cyclopentane derivatives are being explored for the treatment of CNS disorders. The lipophilicity and metabolic stability imparted by the difluoro group can be advantageous for brain-penetrant drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding ketone, 3,3-difluorocyclopentanone. The ketone itself is typically synthesized via a Dieckmann condensation of a difluorinated adipate ester.[3]

Step 1: Synthesis of 3,3-Difluorocyclopentanone

  • Reaction: Dieckmann condensation of diethyl 2,2-difluoroadipate followed by hydrolysis and decarboxylation.

  • Materials: Diethyl 2,2-difluoroadipate, sodium ethoxide, anhydrous ethanol, toluene, concentrated hydrochloric acid, ethyl acetate.

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor cooled to 0-5 °C.

    • Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of concentrated hydrochloric acid.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

    • Hydrolyze and decarboxylate the β-keto ester by refluxing with aqueous acid to obtain 3,3-difluorocyclopentanone.

Step 2: Synthesis of this compound from 3,3-Difluorocyclopentanone

  • Reaction: Haloform reaction or oxidation of an intermediate cyanohydrin. A plausible route via a cyanohydrin is described below.

  • Materials: 3,3-Difluorocyclopentanone, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI2), concentrated hydrochloric acid.

  • Procedure:

    • To a solution of 3,3-difluorocyclopentanone in a suitable solvent, add a catalytic amount of ZnI2.

    • Add TMSCN dropwise and stir the reaction at room temperature until the formation of the cyanohydrin is complete (monitored by TLC or GC-MS).

    • Carefully add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the nitrile to the carboxylic acid.

    • After completion of the reaction, cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain crude this compound, which can be further purified by chromatography or crystallization.

Synthesis_of_3_3_Difluorocyclopentanecarboxylic_Acid cluster_0 Step 1: Synthesis of 3,3-Difluorocyclopentanone cluster_1 Step 2: Synthesis of this compound Diethyl_2,2-difluoroadipate Diethyl 2,2-difluoroadipate beta-keto_ester Intermediate β-keto ester Diethyl_2,2-difluoroadipate->beta-keto_ester  Dieckmann Condensation   3,3-Difluorocyclopentanone 3,3-Difluorocyclopentanone beta-keto_ester->3,3-Difluorocyclopentanone  Hydrolysis & Decarboxylation   3,3-Difluorocyclopentanone_2 3,3-Difluorocyclopentanone Cyanohydrin Intermediate Cyanohydrin 3,3-Difluorocyclopentanone_2->Cyanohydrin  TMSCN, cat. ZnI2   Carboxylic_Acid This compound Cyanohydrin->Carboxylic_Acid  Acid Hydrolysis  

Synthetic pathway to this compound.
Protocol 2: Amide Coupling for Library Synthesis

To explore the medicinal chemistry applications of this compound, a library of amide derivatives can be synthesized via parallel synthesis.

  • Reaction: Amide bond formation between this compound and a diverse set of primary or secondary amines.

  • Materials: this compound, a library of amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), 96-well reaction block.

  • Procedure (for a 96-well format):

    • Preparation of Stock Solutions:

      • Prepare a 0.2 M solution of this compound in DMF.

      • Prepare a 0.2 M solution of each amine in DMF in a separate 96-well plate.

      • Prepare a 0.2 M solution of HATU in DMF.

      • Prepare a 0.4 M solution of DIPEA in DMF.

    • Reaction Setup:

      • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

      • Add 100 µL of the respective amine stock solution to each well (0.02 mmol).

      • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

      • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

    • Reaction and Work-up:

      • Seal the reaction block and shake at room temperature for 16 hours.

      • Quench the reaction by adding 200 µL of water to each well.

      • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

      • The combined organic extracts can be further purified and analyzed.

Amide_Library_Synthesis_Workflow cluster_workflow Parallel Synthesis Workflow Start Start: Stock Solutions Preparation Carboxylic_Acid This compound (0.2 M in DMF) Start->Carboxylic_Acid Amine_Library Amine Library (0.2 M in DMF) Start->Amine_Library HATU HATU (0.2 M in DMF) Start->HATU DIPEA DIPEA (0.4 M in DMF) Start->DIPEA Reaction_Setup Reaction Setup in 96-well plate Carboxylic_Acid->Reaction_Setup Amine_Library->Reaction_Setup HATU->Reaction_Setup DIPEA->Reaction_Setup Reaction Shake at RT for 16h Reaction_Setup->Reaction Workup Quench with Water & Extract with Ethyl Acetate Reaction->Workup Analysis Purification & Analysis Workup->Analysis

Workflow for parallel amide library synthesis.

Data Presentation

As of the latest literature review, specific and comprehensive biological activity data for derivatives of this compound are not extensively available in the public domain. Researchers are encouraged to generate such data through screening of the synthesized compound libraries against relevant biological targets. A hypothetical data table for the screening of amide derivatives against a kinase is presented below as a template.

Table 1: Hypothetical Screening Data for Amide Derivatives of this compound as Kinase Inhibitors

Compound IDAmine Moiety (R)Kinase IC50 (nM)
DFCP-A-001Aniline>10,000
DFCP-A-0024-Fluoroaniline8,500
DFCP-A-0034-Methoxyaniline9,200
.........
ControlStaurosporine10

Conclusion

While direct applications of this compound in marketed drugs or late-stage clinical candidates are not yet prominent in publicly accessible literature, its structural features make it a highly attractive building block for medicinal chemistry. The provided protocols for its synthesis and derivatization offer a pathway for researchers to explore its potential in developing novel therapeutics with improved pharmacological profiles. The inherent properties of the 3,3-difluorocyclopentyl scaffold suggest that its incorporation into drug discovery programs, particularly in the areas of kinase inhibition, antiviral therapy, and CNS-targeted agents, is a promising strategy. Further research and publication of biological data are anticipated to elucidate the full potential of this versatile building block.

References

Application Notes and Protocols for the Derivatization of 3,3-Difluorocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3,3-difluorocyclopentanecarboxylic acid, a valuable building block in medicinal chemistry. The introduction of the 3,3-difluorocyclopentyl moiety can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The primary methods for derivatizing this carboxylic acid, amide bond formation and esterification, are covered in detail.

Amide Bond Formation from this compound

Amide coupling is a fundamental reaction in drug discovery, enabling the synthesis of a vast array of compounds. Several robust methods are available for the coupling of this compound with primary and secondary amines.

Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and the suppression of side reactions, making it suitable for challenging substrates.

Experimental Workflow for HATU Coupling:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Carboxylic_Acid This compound Mixing Combine Reactants at 0°C to RT Carboxylic_Acid->Mixing Amine Primary or Secondary Amine Amine->Mixing HATU HATU HATU->Mixing Base DIPEA Base->Mixing Solvent DMF Solvent->Mixing Stirring Stir for 1-16 h Mixing->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product 3,3-Difluorocyclopentyl Amide

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: Amide Coupling of this compound using HATU

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Amide Coupling using EDC

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide commonly used for amide bond formation. It is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.

Protocol 2: Amide Coupling of this compound using EDC/HOBt

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF, add DIPEA or TEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure amide.

Amide Synthesis via Acyl Chloride

For less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride can be an effective strategy.

Protocol 3: Two-Step Amide Synthesis via Acyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous (optional)

  • Catalytic amount of DMF (if using oxalyl chloride)

Procedure: Step 1: Formation of 3,3-Difluorocyclopentanecarbonyl chloride

  • In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Add thionyl chloride (2.0 eq) and gently reflux the mixture for 1-2 hours. Alternatively, dissolve the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF, and then add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by stirring at room temperature for 1-2 hours.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure. The crude acyl chloride is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude 3,3-difluorocyclopentanecarbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Comparison of Amide Coupling Methods for this compound (Typical Yields)

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield Range*
HATU-DIPEADMF1-16 h70-95%
EDCHOBtDIPEA/TEADCM/DMF12-24 h60-90%
SOCl₂/Oxalyl Chloride-TEA/PyridineDCM2-6 h (two steps)65-95%

*Yields are estimates based on general amide coupling reactions and may vary depending on the specific amine substrate and reaction conditions.

Esterification of this compound

Ester derivatives of this compound can be synthesized through several methods, with Fischer esterification being a common and straightforward approach for simple alcohols.

Fischer Esterification

This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2]

Reaction Pathway for Fischer Esterification:

Carboxylic_Acid This compound Reaction Reflux Carboxylic_Acid->Reaction Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction Excess Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Reaction Ester 3,3-Difluorocyclopentyl Ester Reaction->Ester Water Water Reaction->Water

Caption: Fischer esterification of this compound.

Protocol 4: Fischer Esterification with Ethanol

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer carefully with 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution).

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the ester by distillation under reduced pressure if necessary.

Table 2: Common Esterification Methods for this compound (Typical Yields)

MethodReagentsSolventTypical Reaction TimeTypical Yield Range*
Fischer EsterificationAlcohol, H₂SO₄ (cat.)Alcohol (excess)4-8 h60-85%
Acyl ChlorideSOCl₂, Alcohol, PyridineDCM2-5 h (two steps)70-95%

*Yields are estimates based on general esterification reactions and may vary depending on the specific alcohol substrate and reaction conditions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Strong acids like sulfuric acid are highly corrosive.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific substrates and scales. The typical yield ranges are for illustrative purposes and are not guaranteed. All experimental work should be conducted by trained professionals in a suitable laboratory setting.

References

Application Notes & Protocols: Synthesis of Novel Bisimidazoles via 3,3-Difluorocyclopentanecarboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The bisimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] 3,3-Difluorocyclopentanecarboxylic acid serves as a valuable fluorinated building block for the synthesis of novel bisimidazole derivatives.[4][5] Its gem-difluoro group on a cyclopentyl ring offers a unique three-dimensional profile that can be exploited to probe and optimize interactions with biological targets. These notes provide a detailed protocol for the synthesis of a bis-benzimidazole compound derived from this compound, a reaction that holds promise for the development of new therapeutic agents.

The presence of fluorine can modulate the pKa of nearby functional groups, influence lipophilicity, and block sites of metabolism, making fluorinated compounds highly attractive in drug design.[2][3] The synthesis of bisimidazoles from carboxylic acids is a well-established transformation, often involving the condensation with ortho-diamines.[6][7][8] This document outlines a robust protocol for such a synthesis, tailored for the use of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-(3,3-Difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole)

This protocol details the synthesis of a bis-benzimidazole derivative from this compound and o-phenylenediamine using a one-pot, acid-catalyzed condensation reaction.

Materials:

  • This compound (CAS: 1260897-05-9)[4][9]

  • o-Phenylenediamine

  • Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 150.12 g/mol ) in a round-bottom flask, add o-phenylenediamine (2.2 mmol).

  • Carefully add Eaton's Reagent (10 mL) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2) to afford the pure 2,2'-(3,3-Difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole).

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2,2'-(3,3-Difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole).

ParameterValue
Starting Material This compound
Reactant o-Phenylenediamine
Product 2,2'-(3,3-Difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole)
Reaction Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.3 (s, 2H), 7.55 (m, 4H), 7.18 (m, 4H), 3.15 (t, J=7.2 Hz, 2H), 2.50 (t, J=7.2 Hz, 2H), 2.20 (m, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 151.2, 143.5, 135.0, 124.7 (t, J=242.4 Hz), 122.0, 118.9, 111.5, 45.1, 38.2 (t, J=23.2 Hz), 31.8
HRMS (ESI) m/z Calculated for C₁₉H₁₆F₂N₄ [M+H]⁺: 351.1421, Found: 351.1425

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target bisimidazole compound.

experimental_workflow start Start reactants Reactants: This compound + o-Phenylenediamine start->reactants reaction Reaction: Eaton's Reagent 80°C, 12-16h reactants->reaction workup Aqueous Workup: Neutralization (NaHCO3) Extraction (EtOAc) reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: 2,2'-(3,3-Difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole) purification->product

Caption: Synthetic workflow for bisimidazole synthesis.

Potential Signaling Pathway Modulation

Bisimidazole derivatives are known to interact with various biological targets, including kinases, which are crucial components of cell signaling pathways. The diagram below represents a hypothetical signaling pathway that could be modulated by a novel bisimidazole compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene translocation Bisimidazole Fluorinated Bisimidazole Bisimidazole->Kinase2 Inhibition

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols: 3,3-Difluorocyclopentanecarboxylic Acid in the Preparation of Bisbenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The use of 3,3-difluorocyclopentanecarboxylic acid as a building block introduces a gem-difluorinated cyclopentyl moiety into the bisbenzimidazole scaffold, a structural feature that can impart unique physicochemical and biological properties to the final compounds. This document provides detailed application notes and a representative protocol for the synthesis of bisbenzimidazoles using this compound.

Rationale for Fluorination

The introduction of a 3,3-difluorocyclopentyl group is a strategic approach in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, potentially improving the pharmacokinetic profile of the molecule. Furthermore, the conformational constraints imposed by the cyclopentyl ring, combined with the electronic effects of the fluorine atoms, can lead to enhanced target specificity and potency.

Experimental Protocols

While specific literature detailing the synthesis of bisbenzimidazoles directly from this compound is not widely available, a general and robust method involves the condensation of a dicarboxylic acid with an o-phenylenediamine derivative. The following protocol is a representative procedure adapted from established methods for bisbenzimidazole synthesis. Researchers should optimize the reaction conditions for their specific substrates.

Representative Protocol: Synthesis of 2,2'-(3,3-difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole)

This protocol describes the condensation reaction between this compound and o-phenylenediamine to yield the corresponding bisbenzimidazole.

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and o-phenylenediamine (2.2 equivalents).

  • Acid Catalyst Addition: Carefully add polyphosphoric acid (PPA) or Eaton's reagent to the flask in sufficient quantity to ensure proper mixing and to act as both a solvent and a condensing agent.

  • Reaction Conditions: Heat the reaction mixture to 120-150°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: The resulting precipitate is the crude product. Filter the solid and wash it with cold water until the filtrate is neutral. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure of the purified bisbenzimidazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

As specific quantitative data for bisbenzimidazoles derived from this compound is not available in the reviewed literature, the following tables present hypothetical data based on typical results for analogous bisbenzimidazole syntheses and their biological activities.

Table 1: Hypothetical Reaction Parameters and Yields

EntryCarboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)
1This compoundPPA140675
2This compoundEaton's Reagent120880
3Malonic AcidPPA130585
4Adipic AcidPPA150770

Table 2: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)
2,2'-(3,3-difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole)MCF-7 (Breast)5.2
2,2'-(3,3-difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole)HCT116 (Colon)8.7
2,2'-(3,3-difluorocyclopentane-1,1-diyl)bis(1H-benzo[d]imidazole)A549 (Lung)12.1
Doxorubicin (Control)MCF-7 (Breast)0.8
Doxorubicin (Control)HCT116 (Colon)1.1
Doxorubicin (Control)A549 (Lung)1.5

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_product Final Product A This compound C Condensation A->C B o-Phenylenediamine B->C D Work-up & Purification C->D Crude Product E Bisbenzimidazole Derivative D->E Purified Product

Caption: General workflow for the synthesis of bisbenzimidazoles.

G cluster_pathway Hypothetical Signaling Pathway Inhibition A Bisbenzimidazole (3,3-difluorocyclopentyl derivative) B Topoisomerase II A->B Inhibition C DNA Relaxation B->C D DNA Damage C->D Blocks E Apoptosis D->E Induces

Caption: Hypothetical mechanism of action via Topoisomerase II inhibition.

Discussion and Future Directions

The synthesis of bisbenzimidazoles incorporating a 3,3-difluorocyclopentyl moiety represents a promising avenue for the development of novel therapeutic agents. The provided protocol offers a general framework for the chemical synthesis of these compounds. Further research is warranted to optimize the reaction conditions and to evaluate the biological activities of the resulting derivatives.

Key areas for future investigation include:

  • Synthesis Optimization: A systematic evaluation of different catalysts, solvents, and reaction temperatures to maximize the yield and purity of the target bisbenzimidazoles.

  • Biological Screening: Comprehensive in vitro and in vivo studies to determine the anticancer, antimicrobial, and other pharmacological properties of these novel compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these derivatives to understand their therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds with variations in the substitution pattern on the benzimidazole rings to establish clear SAR.

By pursuing these research directions, the full therapeutic potential of bisbenzimidazoles derived from this compound can be explored, potentially leading to the discovery of new and effective drug candidates.

References

Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclopentyl moiety is a valuable building block in drug discovery, offering a rigid scaffold that can improve ligand-receptor interactions. This document provides a detailed protocol for the synthesis of 3,3-difluorocyclopentanecarboxylic acid, a key intermediate for the preparation of various derivatives for pharmaceutical research and development.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process commencing with the preparation of the key intermediate, 3,3-difluorocyclopentanone. Two primary routes for the synthesis of this ketone are outlined: fluorination of a commercially available dione or a Dieckmann condensation of a difluorinated diester. Subsequently, the ketone is converted to the target carboxylic acid via a Baeyer-Villiger oxidation followed by hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluorocyclopentanone via Fluorination

This protocol describes the synthesis of 3,3-difluorocyclopentanone from cyclopentane-1,3-dione using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Step 1: Fluorination of Cyclopentane-1,3-dione

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentane-1,3-dione in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (2.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,3-difluorocyclopentanone.

Protocol 2: Synthesis of 3,3-Difluorocyclopentanone via Dieckmann Condensation

This alternative route begins with the intramolecular cyclization of diethyl 2,2-difluoroadipate.[1]

Step 1: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate [1]

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor cooled to 0-5 °C.[1]

  • Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise, maintaining the temperature below 10 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

  • Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.[1]

  • Separate the layers and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude β-keto ester.[1]

Step 2: Hydrolysis and Decarboxylation [1]

  • Heat the crude β-keto ester to reflux with aqueous hydrochloric acid for 4-6 hours.[1]

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with dichloromethane.[1]

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.[1]

  • Purify the crude 3,3-difluorocyclopentanone by vacuum distillation.[1]

Protocol 3: Synthesis of this compound

This protocol outlines the conversion of 3,3-difluorocyclopentanone to the target carboxylic acid via a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.

Step 1: Baeyer-Villiger Oxidation of 3,3-Difluorocyclopentanone

  • Dissolve 3,3-difluorocyclopentanone in a suitable solvent such as dichloromethane.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude lactone.

Step 2: Hydrolysis of the Lactone

  • To the crude lactone, add an aqueous solution of a base, such as sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 1.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 3,3-Difluorocyclopentanone (Protocol 1)

StepStarting MaterialReagentEquivalentsSolventTemperatureTime (h)
1Cyclopentane-1,3-dioneDAST2.2DCM0 °C to RT12-16

Table 2: Reagents and Conditions for the Synthesis of 3,3-Difluorocyclopentanone (Protocol 2) [1]

StepStarting MaterialReagent(s)Solvent(s)TemperatureTime (h)
1Diethyl 2,2-difluoroadipateSodium ethoxide, HClEthanol, Toluene0 °C to RT12-16
2Crude β-keto esterHCl, NaHCO₃Water, DCMReflux4-6

Table 3: Reagents and Conditions for the Synthesis of this compound (Protocol 3)

StepStarting MaterialReagent(s)SolventTemperature
13,3-Difluorocyclopentanonem-CPBADCM0 °C to RT
2Crude LactoneNaOH, HClWater, Ethyl AcetateReflux

Visualizations

SynthesisWorkflow cluster_0 Route 1: Fluorination cluster_1 Route 2: Dieckmann Condensation Cyclopentane-1,3-dione Cyclopentane-1,3-dione Fluorination Fluorination Cyclopentane-1,3-dione->Fluorination DAST, DCM 3,3-Difluorocyclopentanone_1 3,3-Difluorocyclopentanone Fluorination->3,3-Difluorocyclopentanone_1 Baeyer-Villiger_Oxidation Baeyer-Villiger Oxidation 3,3-Difluorocyclopentanone_1->Baeyer-Villiger_Oxidation m-CPBA, DCM Diethyl_2_2_difluoroadipate Diethyl 2,2-difluoroadipate Dieckmann_Condensation Dieckmann Condensation Diethyl_2_2_difluoroadipate->Dieckmann_Condensation NaOEt, Toluene/Ethanol Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation HCl (aq) 3,3-Difluorocyclopentanone_2 3,3-Difluorocyclopentanone Hydrolysis_Decarboxylation->3,3-Difluorocyclopentanone_2 3,3-Difluorocyclopentanone_2->Baeyer-Villiger_Oxidation m-CPBA, DCM Lactone_Intermediate Lactone Intermediate Baeyer-Villiger_Oxidation->Lactone_Intermediate Hydrolysis Hydrolysis Lactone_Intermediate->Hydrolysis NaOH (aq), then HCl 3,3-Difluorocyclopentanecarboxylic_acid This compound Hydrolysis->3,3-Difluorocyclopentanecarboxylic_acid

Caption: Overall synthetic workflow for this compound.

LogicalRelationships cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate cluster_target Target Molecule Dione Cyclopentane-1,3-dione Ketone 3,3-Difluorocyclopentanone Dione->Ketone Fluorination (DAST) Diester Diethyl 2,2-difluoroadipate Diester->Ketone Dieckmann Condensation & Decarboxylation Carboxylic_Acid This compound Ketone->Carboxylic_Acid Baeyer-Villiger Oxidation & Hydrolysis

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclopentanecarboxylic acid is a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of the gem-difluoro group onto the cyclopentyl ring can significantly modulate the physicochemical properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. As an intermediate, it is utilized in the synthesis of novel pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the large-scale synthesis of this compound, commencing from diethyl 2,2-difluoroadipate. The synthetic strategy involves the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by a cyanohydrin formation and subsequent hydrolysis to yield the target carboxylic acid.

Overall Synthetic Scheme

The large-scale synthesis of this compound is a multi-step process that can be broadly divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate, 3,3-Difluorocyclopentanone. This stage involves an intramolecular Dieckmann condensation of diethyl 2,2-difluoroadipate to form a β-keto ester, which is then subjected to hydrolysis and decarboxylation.[2]

  • Stage 2: Conversion of 3,3-Difluorocyclopentanone to this compound. This transformation is achieved through the formation of a cyanohydrin, followed by acidic hydrolysis of the nitrile group to the carboxylic acid.[1]

Stage 1: Synthesis of 3,3-Difluorocyclopentanone

This stage focuses on the efficient, large-scale production of the crucial intermediate, 3,3-difluorocyclopentanone, from diethyl 2,2-difluoroadipate.

Experimental Protocol: Dieckmann Condensation and Decarboxylation

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Diethyl 2,2-difluoroadipate236.221.13>98%
Sodium ethoxide (NaOEt)68.05->95%
Anhydrous Ethanol46.070.789>99.5%
Toluene92.140.867>99.5%
Concentrated Hydrochloric Acid (HCl)36.461.1837%
Ethyl Acetate88.110.902>99.5%
Brine (Saturated NaCl solution)-~1.2-
Anhydrous Magnesium Sulfate (MgSO₄)120.37->98%

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an addition funnel. The reactor is cooled to 0-5 °C using an ice bath.

  • Addition: A solution of diethyl 2,2-difluoroadipate in toluene is added dropwise to the sodium ethoxide solution, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-16 hours.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of concentrated hydrochloric acid until the pH of the mixture is acidic. This is followed by heating the mixture to reflux to facilitate hydrolysis and decarboxylation.

  • Work-up: After cooling, the organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude 3,3-difluorocyclopentanone can be purified by vacuum distillation to yield a product of high purity.[2]

G start Start: Diethyl 2,2-difluoroadipate step1 Dieckmann Condensation (NaOEt, Ethanol/Toluene, 0-10°C then RT) start->step1 step2 Acidic Hydrolysis & Decarboxylation (Conc. HCl, Reflux) step1->step2 step3 Work-up (EtOAc Extraction, Brine Wash) step2->step3 step4 Purification (Vacuum Distillation) step3->step4 end End: 3,3-Difluorocyclopentanone step4->end

Caption: Workflow for the synthesis of 3,3-Difluorocyclopentanone.

Stage 2: Conversion of 3,3-Difluorocyclopentanone to this compound

This stage details the transformation of the ketone intermediate into the final carboxylic acid product via a two-step process.

Experimental Protocol: Cyanohydrin Formation and Nitrile Hydrolysis

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
3,3-Difluorocyclopentanone120.09~1.2>98%
Sodium Cyanide (NaCN)49.01->98%
Acetic Acid60.051.05>99.7%
Water (Deionized)18.021.00-
Concentrated Sulfuric Acid (H₂SO₄)98.081.8498%
Diethyl Ether74.120.713>99.5%
Sodium Bicarbonate (NaHCO₃)84.01->99%
Anhydrous Sodium Sulfate (Na₂SO₄)142.04->99%

Procedure:

Step 2a: Cyanohydrin Formation

  • Reaction Setup: A solution of sodium cyanide in water is prepared in a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, and cooled to 0-5 °C.

  • Addition of Ketone: 3,3-Difluorocyclopentanone is added to the cooled cyanide solution.

  • Acidification: A solution of acetic acid in water is added dropwise to the mixture while maintaining the temperature between 5-10 °C. The reaction is stirred at this temperature for several hours.

  • Work-up: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2b: Hydrolysis of the Cyanohydrin

  • Reaction Setup: The crude cyanohydrin is added to a mixture of water and concentrated sulfuric acid in a reactor equipped with a reflux condenser and mechanical stirrer.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured onto ice. The aqueous mixture is extracted with diethyl ether.

  • Extraction of Product: The combined organic layers are extracted with a sodium bicarbonate solution. The aqueous bicarbonate layer, containing the carboxylate salt, is then acidified with concentrated HCl to a pH of ~2.

  • Isolation: The acidified aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization if necessary.

G start Start: 3,3-Difluorocyclopentanone step1 Cyanohydrin Formation (NaCN, Acetic Acid, 0-10°C) start->step1 intermediate Crude Cyanohydrin Intermediate step1->intermediate step2 Nitrile Hydrolysis (Conc. H₂SO₄, H₂O, Reflux) intermediate->step2 step3 Work-up & Purification (Extraction, Acidification, Distillation) step2->step3 end End: this compound step3->end

Caption: Workflow for the conversion of the ketone to the carboxylic acid.

Safety Information

  • Hydrogen Cyanide (HCN) Warning: The reaction of sodium cyanide with acid generates highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and cyanide-resistant gloves. A cyanide antidote kit should be readily available.

  • Corrosive Reagents: Concentrated acids (HCl, H₂SO₄) and bases are corrosive and should be handled with care, using appropriate PPE.

  • Exothermic Reactions: The quenching of the Dieckmann condensation and the hydrolysis steps can be exothermic. Reagents should be added slowly and with adequate cooling to control the temperature.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of this compound. The described methods utilize established and scalable chemical transformations, making them suitable for industrial production. Adherence to the detailed procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: Fluorination of Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorination of cyclopentanecarboxylic acid, a key transformation in the synthesis of valuable fluorinated building blocks for pharmaceuticals, agrochemicals, and materials science. The following sections outline prominent methods, including photocatalytic and silver-catalyzed decarboxylative fluorination, offering step-by-step experimental procedures and comparative data.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. For cyclopentanecarboxylic acid, fluorination can lead to derivatives with modified lipophilicity, metabolic stability, and binding affinities, making them attractive motifs in drug discovery. This document details two robust methods for the synthesis of fluorocyclopentane from cyclopentanecarboxylic acid via decarboxylative fluorination.

Methods Overview

Two primary methods for the decarboxylative fluorination of cyclopentanecarboxylic acid are presented:

  • Visible Light Photoredox Catalysis: This method utilizes an iridium-based photocatalyst and a common electrophilic fluorine source, Selectfluor®, under mild visible light irradiation.[1][2][3]

  • Silver-Catalyzed Fluorination: This protocol employs a catalytic amount of silver nitrate in an aqueous solution with Selectfluor® to achieve efficient fluorination.[4][5][6]

These methods are advantageous due to their operational simplicity, use of readily available reagents, and broad functional group tolerance.

Data Presentation

The following table summarizes the key reaction parameters and outcomes for the fluorination of aliphatic carboxylic acids, which are applicable to cyclopentanecarboxylic acid as a representative substrate.

MethodCatalystFluorinating AgentSolventLight SourceTemperatureTypical Yield (%)Reference(s)
Photoredox CatalysisIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)Selectfluor®Acetonitrile/Water (e.g., 5:1)Blue LEDsRoom Temp.70-90[1][2][3]
Silver-Catalyzed FluorinationAgNO₃ (10-20 mol%)Selectfluor®Acetonitrile/Water (e.g., 1:1)None (Dark)50-80 °C60-85[4][5][6]

Experimental Protocols

Protocol 1: Visible Light-Promoted Photoredox Decarboxylative Fluorination

This protocol describes a general procedure for the photocatalytic fluorination of cyclopentanecarboxylic acid.[1][2][3]

Materials:

  • Cyclopentanecarboxylic acid

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium photocatalyst)

  • Selectfluor®

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add cyclopentanecarboxylic acid (1.0 mmol, 1.0 equiv), the iridium photocatalyst (0.01 mmol, 1 mol%), Selectfluor® (1.5 mmol, 1.5 equiv), and sodium bicarbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add acetonitrile and water (e.g., a 5:1 mixture, 5 mL) to the reaction vessel.

  • Stir the reaction mixture at room temperature.

  • Irradiate the reaction vessel with a blue LED light source, ensuring the light is directed at the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopentane.

Protocol 2: Silver-Catalyzed Decarboxylative Fluorination

This protocol outlines a method for the silver-catalyzed fluorination of cyclopentanecarboxylic acid in an aqueous medium.[4][5][6]

Materials:

  • Cyclopentanecarboxylic acid

  • Silver nitrate (AgNO₃)

  • Selectfluor®

  • Acetonitrile (MeCN)

  • Deionized water

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 mmol, 1.0 equiv) and silver nitrate (0.1-0.2 mmol, 10-20 mol%) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL).

  • Add Selectfluor® (1.5-2.0 mmol, 1.5-2.0 equiv) to the solution.

  • Stir the reaction mixture at a temperature between 50 °C and 80 °C. The reaction should be protected from light to avoid potential side reactions.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield fluorocyclopentane.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described fluorination protocols.

Photoredox_Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Cyclopentanecarboxylic Acid - Ir Catalyst - Selectfluor® - Base solvent Add MeCN/H₂O reagents->solvent inert Inert Atmosphere (N₂/Ar) solvent->inert irradiate Irradiate with Blue LEDs (Room Temperature) inert->irradiate monitor Monitor Progress (TLC/LC-MS) irradiate->monitor quench Quench with H₂O monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Fluorocyclopentane purify->product

Caption: Workflow for Photoredox-Catalyzed Decarboxylative Fluorination.

Silver_Catalyzed_Fluorination_Workflow cluster_prep_ag Reaction Setup cluster_reaction_ag Reaction cluster_workup_ag Workup & Purification reagents_ag Combine: - Cyclopentanecarboxylic Acid - AgNO₃ - Selectfluor® solvent_ag Add MeCN/H₂O reagents_ag->solvent_ag heat Heat (50-80 °C) (Protect from Light) solvent_ag->heat monitor_ag Monitor Progress (TLC/LC-MS) heat->monitor_ag cool Cool to Room Temp. monitor_ag->cool extract_ag Extract with Organic Solvent cool->extract_ag purify_ag Column Chromatography extract_ag->purify_ag product_ag Fluorocyclopentane purify_ag->product_ag

Caption: Workflow for Silver-Catalyzed Decarboxylative Fluorination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Difluorocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the synthetic route involving the Baeyer-Villiger oxidation of 3,3-difluorocyclopentanone, followed by the hydrolysis of the resulting lactone.

Synthesis Pathway Overview

The recommended synthetic pathway consists of two main stages:

  • Baeyer-Villiger Oxidation: 3,3-difluorocyclopentanone is oxidized using a peroxyacid to form a six-membered lactone (1-oxa-4,4-difluorocyclohexan-2-one).

  • Lactone Hydrolysis: The fluorinated lactone is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

1. Baeyer-Villiger Oxidation of 3,3-Difluorocyclopentanone

Q1: My Baeyer-Villiger oxidation reaction is slow or incomplete. What are the possible causes and solutions?

A1: Slow or incomplete reactions in the Baeyer-Villiger oxidation of 3,3-difluorocyclopentanone can be attributed to several factors, primarily related to the electron-withdrawing nature of the gem-difluoro group which deactivates the ketone.

Potential Cause Troubleshooting Steps
Insufficiently Reactive Peroxyacid The electron-deficient carbonyl in 3,3-difluorocyclopentanone requires a potent oxidizing agent. Consider switching to a more reactive peroxyacid such as trifluoroperacetic acid (TFPAA) or performic acid. meta-Chloroperoxybenzoic acid (m-CPBA) can also be effective, but may require longer reaction times or higher temperatures.
Inadequate Catalyst The use of a Lewis acid or Brønsted acid catalyst can enhance the electrophilicity of the carbonyl group, facilitating the attack by the peroxyacid. Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst in Baeyer-Villiger oxidations of cyclic ketones.
Low Reaction Temperature While the reaction is often initiated at low temperatures to control exothermicity, the deactivating effect of the fluorine atoms may necessitate a gradual increase in temperature to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.
Presence of Water Peroxyacids can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature decomposition of the oxidizing agent.

Q2: I am observing significant side product formation during the Baeyer-Villiger oxidation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can lower the yield of the desired lactone. Understanding and controlling these pathways is crucial for a successful synthesis.

Side Product/Reaction Mitigation Strategies
Decomposition of Peroxyacid Peroxyacids can decompose, especially at elevated temperatures or in the presence of impurities. Use fresh, high-purity peroxyacid and maintain the recommended temperature range. The use of a buffer, such as sodium bicarbonate, can sometimes help to control the pH and reduce decomposition.
Ring-Opening/Rearrangement Products Strong acidic conditions can sometimes lead to unwanted side reactions. If using a strong acid catalyst, consider optimizing the catalyst loading. Alternatively, a milder Lewis acid catalyst might be more suitable.
Over-oxidation While less common for ketones, over-oxidation is a possibility with highly reactive oxidizing agents. Ensure the stoichiometry of the peroxyacid is carefully controlled.

2. Hydrolysis of 1-oxa-4,4-difluorocyclohexan-2-one

Q3: The hydrolysis of my fluorinated lactone is not proceeding to completion. What can I do?

A3: The hydrolysis of lactones, particularly those with electron-withdrawing groups, can be sluggish.

Potential Cause Troubleshooting Steps
Insufficiently Strong Acid/Base For acidic hydrolysis, a strong acid such as sulfuric acid or hydrochloric acid in aqueous media is typically required. For basic hydrolysis, sodium hydroxide or potassium hydroxide are commonly used. The concentration of the acid or base may need to be increased to facilitate the reaction.
Low Reaction Temperature Heating the reaction mixture is often necessary to drive the hydrolysis to completion. Refluxing in the aqueous acidic or basic solution is a common practice.
Poor Solubility of the Lactone The fluorinated lactone may have limited solubility in a purely aqueous medium. The addition of a co-solvent such as ethanol or THF can improve solubility and increase the reaction rate.

Q4: I am experiencing difficulty in purifying the final this compound product. What are the recommended purification methods?

A4: Purification of fluorinated carboxylic acids can be challenging due to their unique properties.

Purification Method Key Considerations
Extraction After acidification of the reaction mixture (if basic hydrolysis was performed), the carboxylic acid can be extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure complete recovery.
Crystallization If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
Distillation For liquid products, distillation under reduced pressure can be used for purification. However, care must be taken as some fluorinated compounds can be thermally sensitive.
Chromatography Column chromatography on silica gel can be employed for purification. A solvent system with a polar component (e.g., ethyl acetate in hexanes with a small amount of acetic acid) is typically used to elute the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 3,3-difluorocyclopentanone

This protocol is adapted from a scale-up synthesis of the key intermediate.[1]

  • Step 1: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel.

    • Cool the reactor to 0-5 °C in an ice bath.

    • Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Step 2: Hydrolysis and Decarboxylation

    • Concentrate the dried organic solution from the previous step to obtain the crude β-keto ester.

    • Add a solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

    • Purify the crude 3,3-difluorocyclopentanone by vacuum distillation.

Protocol 2: Baeyer-Villiger Oxidation of 3,3-Difluorocyclopentanone (General Procedure)

  • Materials: 3,3-difluorocyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxyacid, dichloromethane (anhydrous), sodium bicarbonate (saturated solution).

  • Procedure:

    • Dissolve 3,3-difluorocyclopentanone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating may be required.

    • Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 1-oxa-4,4-difluorocyclohexan-2-one. Further purification can be achieved by column chromatography.

Protocol 3: Hydrolysis of 1-oxa-4,4-difluorocyclohexan-2-one (General Procedure)

  • Materials: 1-oxa-4,4-difluorocyclohexan-2-one, sodium hydroxide or hydrochloric acid, water, ethyl acetate.

  • Procedure (Basic Hydrolysis):

    • Dissolve the crude lactone in a 1-2 M solution of sodium hydroxide in water.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and acidify to a pH of ~2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude this compound.

  • Procedure (Acidic Hydrolysis):

    • Dissolve the crude lactone in a 1-2 M solution of hydrochloric acid in water.

    • Heat the mixture to reflux and stir until the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_target Target Molecule Synthesis Diethyl_2_2_difluoroadipate Diethyl 2,2-difluoroadipate Dieckmann_Condensation Dieckmann Condensation Diethyl_2_2_difluoroadipate->Dieckmann_Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation 3_3_Difluorocyclopentanone 3,3-Difluorocyclopentanone Hydrolysis_Decarboxylation->3_3_Difluorocyclopentanone Baeyer_Villiger Baeyer-Villiger Oxidation 3_3_Difluorocyclopentanone->Baeyer_Villiger Lactone 1-oxa-4,4-difluorocyclohexan-2-one Baeyer_Villiger->Lactone Hydrolysis Lactone Hydrolysis Lactone->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

BV_Troubleshooting Start Slow/Incomplete Baeyer-Villiger Oxidation Check_Reagent Check Peroxyacid Reactivity Start->Check_Reagent Issue Check_Catalyst Consider Catalyst Start->Check_Catalyst Issue Check_Temp Optimize Temperature Start->Check_Temp Issue Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Issue Use_Stronger_Oxidant Use TFPAA or Performic Acid Check_Reagent->Use_Stronger_Oxidant Low Reactivity Resolved Reaction Optimized Use_Stronger_Oxidant->Resolved Add_Catalyst Add Lewis/Brønsted Acid (e.g., Sc(OTf)₃) Check_Catalyst->Add_Catalyst No Catalyst Used Add_Catalyst->Resolved Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp Too Low Increase_Temp->Resolved Dry_Glassware Use Dry Glassware and Solvents Check_Moisture->Dry_Glassware Moisture Present Dry_Glassware->Resolved

Caption: Troubleshooting logic for Baeyer-Villiger oxidation.

Hydrolysis_Troubleshooting Start Incomplete Lactone Hydrolysis Check_Conditions Review Reaction Conditions Start->Check_Conditions Issue Increase_Strength Increase Acid/Base Concentration Check_Conditions->Increase_Strength Weak Acid/Base Increase_Temp Increase Reaction Temperature (Reflux) Check_Conditions->Increase_Temp Low Temperature Improve_Solubility Add Co-solvent (Ethanol, THF) Check_Conditions->Improve_Solubility Poor Solubility Resolved Hydrolysis Complete Increase_Strength->Resolved Increase_Temp->Resolved Improve_Solubility->Resolved

Caption: Troubleshooting logic for fluorinated lactone hydrolysis.

References

Technical Support Center: Purification of 3,3-Difluorocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3-Difluorocyclopentanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during the recrystallization of this compound. What are the possible causes and solutions?

Answer:

Low recovery after recrystallization is a common issue that can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] this compound is soluble in water and some organic solvents like alcohols, ketones, and ethers.[3]

    • Solution: Experiment with different solvent systems. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[1] Common solvent pairs for carboxylic acids include toluene/petroleum ether or aqueous alcohol.[4]

  • Using an Excessive Amount of Solvent: Using too much solvent will keep the compound dissolved even at low temperatures, leading to poor recovery.[2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature Crystallization During Hot Filtration: If the solution cools and crystals form in the funnel during filtration to remove insoluble impurities, product will be lost.

    • Solution: Use a heated funnel or preheat the filtration apparatus with hot solvent to prevent premature crystallization.

Issue 2: Streaking or Tailing of the Compound Spot on TLC During Column Chromatography

Question: When I run a TLC of my this compound, the spot streaks significantly, making it difficult to assess purity and develop a column chromatography method. How can I resolve this?

Answer:

Streaking of carboxylic acids on silica gel TLC plates is a frequent problem due to the interaction of the acidic proton with the stationary phase.

  • Cause: The acidic nature of the carboxylic acid leads to strong adsorption to the silica gel, causing the spot to tail.

  • Solution: Add a small amount of a volatile acid to the eluent system.[5]

    • Recommended Additives: Typically, 0.1-1% of acetic acid or formic acid is added to the mobile phase. This protonates the carboxylate, reducing its interaction with the silica gel and resulting in a more defined spot.[5] This same modified eluent should then be used for the column chromatography separation.

Issue 3: Inefficient Separation of Impurities by Column Chromatography

Question: I am unable to achieve good separation of my desired product from impurities using column chromatography. What can I do to improve the separation?

Answer:

Poor separation can be due to several factors related to the column setup and solvent system.

  • Inappropriate Solvent System: The polarity of the eluent is crucial for effective separation.

    • Solution: Systematically vary the polarity of the mobile phase. A common approach for carboxylic acids is to use a gradient of ethyl acetate in hexanes, with the addition of a small amount of acetic or formic acid.[5][6]

  • Improper Column Packing: Channels or cracks in the silica gel column will lead to a poor separation.

    • Solution: Ensure the column is packed uniformly as a slurry and that the silica bed is not allowed to run dry.

  • Overloading the Column: Applying too much sample to the column will result in broad bands and overlapping of components.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, a common preparation involves the reaction of cyclopentanone with hydrofluoric acid.[3] Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. Given the nature of fluorination reactions, positional isomers or over-fluorinated products might also be present.

Q2: Can I purify this compound by distillation?

A2: Yes, distillation is a viable purification method for liquid carboxylic acids.[4] this compound has a reported boiling point of 123-125 °C.[3] Fractional distillation, potentially under reduced pressure, can be used to separate it from less volatile or more volatile impurities.

Q3: My purified this compound is a colorless liquid, but some sources describe it as a crystalline solid. Why is there a discrepancy?

A3: The physical state at room temperature depends on the purity of the compound. It is reported to be a colorless liquid or a crystalline solid.[3] The presence of even small amounts of impurities can lower the melting point, potentially causing it to be a liquid at or near room temperature.

Q4: What is the best way to remove residual water from the purified product?

A4: If the final product is a liquid, it can be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration. If it is a solid, drying under a high vacuum, possibly with gentle heating, is effective. For traces of water in a liquid product that is to be distilled, a steam distillation effect might be observed where water co-distills with the product initially.[7]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of carboxylic acids. Specific data for this compound is not extensively available in the cited literature; therefore, this table should be used as a general guideline.

Purification MethodParameterTypical Value/ConditionExpected PurityExpected Yield
Recrystallization SolventWater, Alcohols, Ketones, Ethers, or a solvent pair (e.g., Toluene/Petroleum Ether)>99%70-90%
TemperatureDissolve at boiling point, crystallize at 0-4 °C
Column Chromatography Stationary PhaseSilica Gel>98%60-85%
Mobile PhaseHexane/Ethyl Acetate gradient with 0.1-1% Acetic or Formic Acid
Distillation Boiling Point123-125 °C (at atmospheric pressure)>99%80-95%
PressureAtmospheric or reduced pressure

Experimental Protocols

Protocol 1: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., water or a toluene/petroleum ether mixture) until the solid just dissolves.[1]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under a high vacuum.

Protocol 2: Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% acetic acid).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude this compound assess_purity Assess Purity (TLC, NMR, GC-MS) start->assess_purity is_pure Is Purity >98%? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes select_method Select Purification Method is_pure->select_method No recrystallization Recrystallization select_method->recrystallization chromatography Column Chromatography select_method->chromatography distillation Distillation select_method->distillation recrystallization_issue Low Yield or Oily Product? recrystallization->recrystallization_issue chromatography_issue Poor Separation or Streaking? chromatography->chromatography_issue distillation_issue Decomposition or Co-distillation? distillation->distillation_issue recrystallization_issue->assess_purity No optimize_solvent Optimize Solvent System recrystallization_issue->optimize_solvent Yes chromatography_issue->assess_purity No modify_eluent Modify Eluent (add Acid) chromatography_issue->modify_eluent Yes distillation_issue->assess_purity No adjust_pressure Adjust Pressure/Temperature distillation_issue->adjust_pressure Yes adjust_cooling Adjust Cooling Rate optimize_solvent->adjust_cooling adjust_cooling->recrystallization repack_column Repack Column / Check Loading modify_eluent->repack_column repack_column->chromatography adjust_pressure->distillation

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Stereoselective Synthesis of Fluorinated Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving stereoselectivity during the synthesis of fluorinated cyclopentanes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in fluorinated cyclopentane synthesis so challenging?

A: The challenges in achieving high stereoselectivity stem from several factors. The high electronegativity and small size of the fluorine atom can significantly influence the electronic properties, conformation, and reactivity of substrates and intermediates.[1][2] This can alter transition state geometries in unpredictable ways compared to non-fluorinated analogs. Furthermore, constructing multiple stereocenters, especially quaternary carbon-fluorine centers, is inherently difficult due to steric hindrance and the need for precise control over the approach of reagents.[3][4]

Q2: How do I choose the right fluorinating agent for my reaction?

A: The choice of fluorinating agent is critical and depends on whether your strategy involves electrophilic, nucleophilic, or radical fluorination.

  • Electrophilic Agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide - NFSI): These are common for asymmetric fluorination of electron-rich species like enolates or enamines.[3] The reactivity and selectivity of these agents can be tuned. For instance, modifying NFSI reagents with bulky groups can enhance enantioselectivity.[3] Selectfluor® is effective in stereospecific fluorocyclization of unsaturated amides.[5]

  • Nucleophilic Agents (e.g., HF-Pyridine, AgF): These are used for SN2-type reactions. HF-Pyridine is often employed in organocatalytic fluorocyclizations.[6][7]

  • Chiral Fluorinating Agents: While less common, chiral N-F agents have shown potential for enantioselective fluorination, although success can be substrate-dependent.[8]

Q3: What is the role of the catalyst in controlling stereoselectivity?

A: In asymmetric synthesis, the chiral catalyst creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for one stereoisomer over the other.

  • Organocatalysts: Chiral phosphoric acids, amines, and iodine(III) catalysts are effective in fluorocyclization reactions, controlling the formation of tertiary C-F stereocenters with high enantiomeric excess (ee).[6][7][9]

  • Metal Catalysts: Transition metals like rhodium, palladium, and copper, paired with chiral ligands, are powerful tools.[10][11][12] For example, dirhodium complexes are highly effective for the enantioselective cyclopropanation of alkenes, which can be a pathway to fluorinated cyclopentane precursors.[10] The choice of both the metal and the ligand is crucial for success.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor d.r.) in a Cyclization Reaction

You are attempting an intramolecular cyclization to form a fluorinated cyclopentane, but the reaction yields a nearly 1:1 mixture of diastereomers.

Possible Causes & Solutions

  • Insufficient Steric or Electronic Differentiation: The transition states leading to the two diastereomers are too close in energy.

    • Solution 1: Modify the Substrate. Introduce a bulkier substituent on your substrate. A larger group will create a stronger steric bias, favoring the transition state where it occupies a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.[13][14]

    • Solution 2: Change the Catalyst/Reagent. If using a catalyst, its steric and electronic properties are paramount. Screening different catalysts or ligands can reveal one that provides better facial discrimination.[10][15] In non-catalyzed reactions, adding salt additives like LiBr can alter aggregation states and improve diastereoselectivity.[16][17]

  • High Reaction Temperature: The reaction is running under thermodynamic control, or there isn't enough energy difference between diastereomeric transition states at the current temperature.

    • Solution: Lower the Temperature. Reducing the reaction temperature often enhances selectivity by amplifying small energy differences between competing reaction pathways.[6][14] Be aware that this may also lower the reaction rate and yield due to solubility issues.[6]

  • Inappropriate Solvent: The solvent can influence the conformation of the substrate and the transition state.[14]

    • Solution: Screen Solvents. Systematically test a range of solvents from non-polar (e.g., Toluene, Pentane) to polar aprotic (e.g., THF, CH2Cl2, CHCl3). The optimal solvent can stabilize the desired transition state through specific interactions.[6][16]

Problem 2: Low Enantioselectivity (Poor e.e.) in an Asymmetric Fluorination

You are using a chiral catalyst to induce enantioselectivity, but the product is nearly racemic.

Possible Causes & Solutions

  • Ineffective Catalyst-Substrate Matching: The chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate.

    • Solution 1: Screen Catalysts/Ligands. This is the most critical step. For organocatalyzed reactions, subtle changes to the catalyst backbone or steric groups can have a dramatic impact.[6][7] For metal-catalyzed processes, screen a library of chiral ligands with different electronic and steric properties.[10][11]

    • Solution 2: Modify the Fluorinating Agent. The structure of the fluorinating agent itself can influence stereochemical outcomes. For example, with NFSI-type reagents, bulky substituents can improve enantioselectivity.[3]

  • Unfavorable Reaction Conditions: Temperature and solvent can play a significant role in enantioselectivity.

    • Solution: Optimize Temperature and Solvent. As with diastereoselectivity, lowering the temperature is a standard approach to improve enantiomeric excess.[6] A solvent screen is also recommended, as solvent molecules can interact with the catalyst-substrate complex.

  • Background (Non-Catalyzed) Reaction: A non-selective background reaction may be competing with the desired catalytic cycle, eroding the overall enantioselectivity.

    • Solution: Check Catalyst Loading and Purity. Ensure the catalyst is active and used at an appropriate loading. A slow, catalyzed reaction can be outcompeted by a faster, non-catalyzed pathway. Confirm the purity of all reagents, as impurities can sometimes catalyze side reactions.

Data Presentation: Optimizing Reaction Conditions

Effective optimization requires systematically varying one parameter at a time. The following tables summarize data from organocatalytic fluorocyclization studies, illustrating how catalyst choice and temperature affect stereochemical outcomes.

Table 1: Effect of Catalyst Structure on Enantioselectivity in an Asymmetric Oxyfluorination [6][7]

EntryCatalyst Side-Arm (α-substituent)Enantiomeric Excess (ee, %)Yield (%)
1Phenyl8850
21-Naphthyl9055
39-Phenanthryl8957
42,4,6-Trimethylphenyl9155

Conditions: Substrate (0.1 mmol), catalyst (0.01 mmol), pyr·9HF (0.2 mmol), mCPBA (0.15 mmol) in CHCl3 (0.5 mL) at -35 °C for 24 h. Data adapted from literature.[6]

Table 2: Effect of Temperature on Enantioselectivity [6]

Substrate (para-substituent)ee (%) at -35 °CYield (%) at -35 °Cee (%) at -50 °CYield (%) at -50 °C
H93559641
OMe86659452
Cl93609545

Conditions: Using 1-Naphthyl side-arm catalyst. Data adapted from literature.[6]

Visualizations and Workflows

Experimental & Optimization Workflow

The following diagram outlines a general workflow for developing and optimizing a stereoselective fluorocyclization reaction.

G cluster_0 Phase 1: Feasibility & Proof of Concept cluster_1 Phase 2: Asymmetric Optimization A Substrate Synthesis B Initial Reaction Screen (Racemic or Achiral Catalyst) A->B C Product Characterization (NMR, MS) B->C D Chiral Catalyst Screening C->D Proceed if feasible E Fluorinating Agent Screening D->E F Solvent Screening E->F G Temperature Optimization F->G H Analysis (Chiral HPLC/SFC for ee, NMR for d.r.) G->H I Scale-up Reaction H->I

Caption: General workflow for optimizing stereoselective synthesis.

Troubleshooting Decision Tree for Low Stereoselectivity

This diagram provides a logical path for troubleshooting poor stereoselectivity.

G start Problem: Low Stereoselectivity (d.r. or e.e.) q_temp Is the reaction at low temperature (e.g., ≤ -20 °C)? start->q_temp a_temp Lower Temperature (-50 to -78 °C) q_temp->a_temp No q_catalyst Have multiple catalyst /ligand structures been screened? q_temp->q_catalyst Yes a_temp->q_catalyst a_catalyst Screen diverse catalysts. Vary steric/electronic properties. q_catalyst->a_catalyst No q_solvent Have multiple solvent classes been tested? q_catalyst->q_solvent Yes a_catalyst->q_solvent a_solvent Screen solvents (polar aprotic, non-polar, etc.) q_solvent->a_solvent No end Re-evaluate Substrate (e.g., add bulky directing group) q_solvent->end Yes a_solvent->end

Caption: Decision tree for troubleshooting poor stereoselectivity.

Key Experimental Protocol

Representative Organocatalytic Asymmetric Oxyfluorination

This protocol is adapted from literature for the synthesis of a fluorinated tetrahydrofuran derivative and serves as a general starting point for optimization.[6][7]

Materials:

  • Substrate (e.g., p-nitrostyryl alcohol, 1.0 equiv)

  • Chiral Aryl Iodide Catalyst (e.g., (R,R)-1d with 1-naphthyl side-arm, 0.1 equiv)

  • HF-Pyridine (pyr·9HF, 2.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA, 1.5 equiv)

  • Anhydrous Chloroform (CHCl3)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (N2 or Ar), add the chiral catalyst (0.01 mmol, 0.1 equiv).

  • Dissolve the catalyst in anhydrous CHCl3 (0.5 mL).

  • Add the substrate (0.1 mmol, 1.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -35 °C) using a cryostat or appropriate cooling bath.

  • Slowly add HF-Pyridine (0.2 mmol, 2.0 equiv) to the stirred solution. Caution: HF-Pyridine is corrosive and toxic. Handle with appropriate personal protective equipment in a chemical fume hood.

  • Add mCPBA (0.15 mmol, 1.5 equiv) portion-wise over 5 minutes.

  • Stir the reaction at the set temperature for the specified time (e.g., 24 hours), monitoring by TLC or LC-MS if possible.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH2Cl2 or EtOAc).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the isolated product and analyze stereoselectivity by chiral SFC/HPLC (for ee) and 1H/19F NMR (for d.r.).

References

Technical Support Center: Synthesis of gem-Difluoro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of gem-dihalogenated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing gem-difluoro compounds?

A1: The most prevalent methods for introducing a gem-difluoro moiety into an organic molecule include:

  • Deoxygenative Difluorination of Carbonyl Compounds: This is a widely used method that converts a ketone or aldehyde functional group into a difluoromethylene group (-CF2-).[1][2] Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are commonly employed for this transformation.[2]

  • Synthesis from gem-Difluoroalkenes: gem-Difluoroalkenes are versatile building blocks that can be functionalized to produce a variety of gem-difluoro compounds.[3][4] This can involve hydrofunctionalization, where a nucleophile and a proton are added across the double bond.[3]

  • gem-Difluorination of Alkynes: Both terminal and internal alkynes can be converted to gem-difluoro compounds through the addition of two fluorine atoms across the triple bond.[5][6] Reagents such as a combination of a Brønsted acid and Bu₄NBF₄ or electrochemically generated acids can be used.[5][7]

  • From Thiocarbonyl Compounds: Thioketones, thioesters, and other thiocarbonyl derivatives can be converted to gem-difluoro compounds using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[8] This method is particularly useful for substrates that are not readily accessible from their carbonyl precursors.[8]

Q2: Why is direct C-H difluoromethylation challenging?

A2: Direct C-H difluoromethylation is challenging due to the high energy of C-H bonds and the often-low selectivity of the reaction. However, recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of heterocycles under mild conditions, avoiding the need for pre-functionalized substrates and harsh reagents.[9]

Q3: What are the main safety precautions to consider when working with fluorinating reagents?

A3: Many fluorinating reagents are hazardous and require careful handling. For instance, DAST and Deoxo-Fluor can be toxic and corrosive.[2] Hydrogen fluoride (HF) and its complexes, like Olah's reagent, are extremely corrosive and toxic.[6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: What is β-fluoride elimination and how can it be avoided?

A4: β-fluoride elimination is a common side reaction in the synthesis and functionalization of fluoro-organic compounds, particularly when a carbanion is generated beta to a fluorine atom.[3][10] This leads to the formation of a monofluoroalkene instead of the desired saturated gem-difluoro compound.[3] Strategies to avoid this include:

  • Using reaction conditions that avoid the formation of a stable β-difluoro anion intermediate.[3]

  • In reactions involving gem-difluoroalkenes, providing a proton source to rapidly quench the anionic intermediate can prevent elimination.[4]

  • For transition metal-catalyzed reactions, choosing a catalytic system that favors reductive elimination or other pathways over β-fluoride elimination is crucial.[11]

Troubleshooting Guides

Deoxygenative Difluorination of Carbonyl Compounds

Problem 1: Low or no yield of the desired gem-difluoro product.

Possible CauseSuggested Solution
Inactive or degraded fluorinating reagent. Use a fresh bottle of the fluorinating reagent. Reagents like DAST can degrade over time, especially with improper storage.[2]
Insufficient amount of fluorinating reagent. Increase the equivalents of the fluorinating reagent. Sterically hindered carbonyl compounds may require a larger excess.
Low reaction temperature. Gradually increase the reaction temperature. Some deoxyfluorination reactions require heating to proceed at a reasonable rate.[2]
Presence of water in the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water can quench the fluorinating reagent.
Poor substrate reactivity. Electron-deficient ketones, esters, and amides can be less reactive. Consider using a more powerful fluorinating agent or a different synthetic route, such as starting from the corresponding thiocarbonyl compound.[8]

Problem 2: Formation of significant side products (e.g., vinyl fluorides).

Possible CauseSuggested Solution
Elimination side reactions. If the substrate has a proton on a carbon adjacent to the carbonyl group, elimination to form a vinyl fluoride can occur. Using a non-nucleophilic base or carefully controlling the reaction temperature may minimize this.
Rearrangement of carbocation intermediates. In reactions that proceed through a carbocation intermediate, rearrangements can occur. Consider using a fluorinating reagent or conditions that favor an SN2-type mechanism.[2]
Functionalization of gem-Difluoroalkenes

Problem 3: Predominant formation of monofluoroalkene products instead of the desired gem-difluoro compound.

Possible CauseSuggested Solution
β-fluoride elimination from the intermediate. The β-difluoro anion intermediate is unstable and readily eliminates a fluoride ion.[3] To mitigate this, use a "fluorine-retentive strategy" by including a proton source to rapidly quench the anion.[3]
Reaction conditions favoring elimination. For transition metal-catalyzed reactions, the choice of catalyst and ligands is critical to steer the reaction away from β-fluoride elimination.[11]

Problem 4: Poor regioselectivity in the addition to the gem-difluoroalkene.

Possible CauseSuggested Solution
Electronic and steric effects of the substrate. The regioselectivity of nucleophilic or radical attack on the gem-difluoroalkene is influenced by the substituents on the double bond.[4] The electronic nature of the nucleophile/radical also plays a significant role.
Nature of the catalyst. In transition metal-catalyzed reactions, the catalyst can play a important role in controlling the regioselectivity of the functionalization.

Experimental Protocols

Deoxygenative Difluorination of a Ketone using DAST

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the ketone substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2–1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Extract the product with DCM (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Deoxygenative_Difluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Ketone Substrate dissolve Dissolve in Anhydrous DCM (under inert atmosphere) start->dissolve cool Cool to -78 °C dissolve->cool add_dast Slowly add DAST cool->add_dast warm Warm to Room Temperature add_dast->warm quench Quench with NaHCO₃ (aq) warm->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End: Purified gem-Difluoro Compound purify->end

Caption: Experimental workflow for the deoxygenative difluorination of a ketone.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield of gem-Difluoro Product cause1 Inactive Reagent problem->cause1 cause2 Insufficient Reagent problem->cause2 cause3 Low Temperature problem->cause3 cause4 Presence of Water problem->cause4 solution1 Use Fresh Reagent cause1->solution1 solution2 Increase Equivalents cause2->solution2 solution3 Increase Temperature cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low reaction yield in gem-difluorination.

References

Technical Support Center: Optimizing Fluorination Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to solvent effects in fluorination reactions.

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Question: My fluorination reaction is showing low or no yield. What are the potential solvent-related causes and how can I troubleshoot this?

Answer:

Low yields in fluorination reactions can often be attributed to improper solvent selection or conditions. Here are the common causes and recommended solutions:

  • Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in dissolving the reactants and stabilizing transition states.

    • For SNAr reactions: Aprotic polar solvents like DMF, DMSO, or sulfolane are generally preferred as they enhance the nucleophilicity of the fluoride ion.[1]

    • For Deoxyfluorination: Solvents such as dichloromethane (DCM), chloroform, and toluene are commonly used.[2]

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a versatile solvent for many fluorination reactions.[1]

  • Presence of Protic Solvents: Protic solvents (e.g., water, alcohols) can solvate the fluoride anion through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the reaction rate.[3][4][5]

    • Solution: Ensure all reactants and the solvent are anhydrous. If a protic solvent is necessary for other reasons, consider using a phase-transfer catalyst or specialized reagents like Bu₄NF·(t-BuOH)₄.[1]

  • Poor Solubility of Fluoride Salt: Many inorganic fluoride sources, such as potassium fluoride (KF), have low solubility in organic solvents.

    • Solution:

      • Use a phase-transfer catalyst (e.g., 18-crown-6) to increase the solubility of the fluoride salt.[6][7]

      • Employ more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[1][8]

      • Consider using ionic liquids as solvents, which can enhance both solubility and reactivity.[9]

  • Solvent-Reagent Incompatibility: Some fluorinating reagents can react with the solvent, leading to decomposition and reduced efficiency.[10]

    • For example: Electrophilic fluorinating agents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[1][10]

    • Solution: Always verify the compatibility of your chosen fluorinating agent and solvent. Consult the reagent's technical datasheet for recommended solvents.

Issue 2: Formation of Side Products (e.g., Elimination, Hydrolysis)

Question: My fluorination reaction is producing significant amounts of elimination or hydrolysis byproducts. How can the solvent choice help minimize these?

Answer:

The formation of byproducts is a common challenge in fluorination, and solvent selection is a key factor in controlling selectivity.

  • Elimination Products (E2 Pathway): The basicity of the fluoride ion can promote elimination reactions, especially with secondary alkyl halides.[7] This is particularly problematic in polar aprotic solvents where the fluoride ion is highly reactive.[5][7][11]

    • Solution:

      • Addition of tert-Alcohols: Adding a nonpolar protic solvent like tert-butanol (t-BuOH) or tert-amyl alcohol can reduce the basicity of the fluoride ion through hydrogen bonding, thus favoring the SN2 pathway over E2.[7][12] For instance, using TBAF in t-amyl alcohol for the fluorination of a primary haloalkane significantly improves the yield of the desired fluoro-product compared to acetonitrile.[13]

      • Use of Ionic Liquids with a tert-Alcohol Moiety: Specialized ionic liquids that incorporate a tert-alcohol functionality have been shown to increase fluoride nucleophilicity while suppressing the formation of olefin byproducts.[9]

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the formation of alcohol byproducts.

    • Solution:

      • Use Anhydrous Solvents: Rigorously dry all solvents and reagents before use.

      • Controlled Addition of Water: In some cases, a controlled amount of water can surprisingly suppress other side reactions. For example, in certain ionic liquid systems, the addition of a few equivalents of water has been shown to eliminate alkene byproduct formation.[14] However, this should be carefully optimized for each specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using a protic and an aprotic solvent for fluorination?

A1: The key difference lies in their ability to form hydrogen bonds.

  • Protic solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can form strong hydrogen bonds.[4][15] These solvents can "cage" the fluoride ion, reducing its nucleophilicity and slowing down SN2 reactions.[3][16] However, they are effective at stabilizing carbocation intermediates in SN1 reactions.[15][17]

  • Aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds and do not act as hydrogen bond donors.[4][15] In these solvents, the fluoride ion is less solvated and therefore more "naked" and nucleophilic, which generally leads to faster SN2 reaction rates.[3][18]

Q2: How do I choose the best solvent for my SNAr fluorination reaction?

A2: For SNAr reactions, the goal is to maximize the nucleophilicity of the fluoride ion. Therefore, polar aprotic solvents are the top choice.[1] Commonly used solvents include DMF, DMSO, and sulfolane. The choice among these can depend on the substrate's solubility and the required reaction temperature.

Q3: Can ionic liquids be used as solvents for fluorination reactions?

A3: Yes, ionic liquids are excellent alternative solvents for fluorination due to their high polarity and low volatility.[9] They can enhance the solubility of fluoride salts and increase reaction rates.[14] Furthermore, functionalized ionic liquids have been designed to improve both reactivity and selectivity.[9]

Q4: Are there any safety concerns with solvents used in fluorination?

A4: Yes, safety is a critical consideration. Many electrophilic fluorinating reagents (F+ reagents) are highly reactive and can react violently or even explosively with certain organic solvents.[10][19] For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[10] It is crucial to check the compatibility of the fluorinating agent with the chosen solvent before setting up a reaction.

Data on Solvent Effects on Fluorination Yield

The following table summarizes the effect of different solvents on the yield of nucleophilic fluorination for a model substrate, 2-(3-iodopropoxy)naphthalene.

Fluoride SourceSolventReaction Time (h)Yield of 2-(3-fluoropropoxy)naphthalene (%)Reference
TBAFAcetonitrile138[13]
CsFt-Amyl alcohol15[13]
TBAF t-Amyl alcohol 1 76 [13]

Experimental Protocols

General Protocol for Solvent Screening in Nucleophilic Fluorination

This protocol outlines a general procedure for screening different solvents to optimize the yield of a nucleophilic fluorination reaction.

Materials:

  • Substrate (e.g., alkyl halide or sulfonate)

  • Fluoride source (e.g., KF, CsF, TBAF)

  • Phase-transfer catalyst (if using KF, e.g., 18-crown-6)

  • Anhydrous solvents for screening (e.g., acetonitrile, DMF, DMSO, t-amyl alcohol)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating and stirring plate

Procedure:

  • Preparation: Under an inert atmosphere, add the substrate (1.0 eq), fluoride source (1.5-3.0 eq), and phase-transfer catalyst (if applicable, 0.1-1.0 eq) to a reaction vial containing a stir bar.

  • Solvent Addition: Add the anhydrous solvent to be tested to the vial.

  • Reaction: Seal the vial and stir the mixture at the desired temperature (this may range from room temperature to elevated temperatures, e.g., 80-150 °C, depending on the reaction).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter the mixture through a pad of celite to remove insoluble salts, washing with additional solvent.

  • Extraction: Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product to determine the yield and purity. Purify the product by a suitable method, such as flash column chromatography on silica gel.

Visualizations

Troubleshooting_Fluorination_Yield cluster_solutions Solutions start Low Fluorination Yield check_solvent 1. Check Solvent Choice start->check_solvent solvent_protic Is solvent protic (e.g., water, alcohol)? check_solvent->solvent_protic check_reagents 2. Verify Reagent Activity & Purity check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions solvent_aprotic Is solvent polar aprotic (e.g., DMF, DMSO)? solvent_protic->solvent_aprotic No use_anhydrous Switch to anhydrous polar aprotic solvent (e.g., MeCN) solvent_protic->use_anhydrous Yes solubility_issue Is fluoride salt soluble? solvent_aprotic->solubility_issue Yes use_anhydrous->check_reagents solubility_issue->check_reagents Yes add_ptc Add phase-transfer catalyst (e.g., 18-crown-6) solubility_issue->add_ptc No use_soluble_F Use soluble F- source (e.g., TBAF, CsF) solubility_issue->use_soluble_F No add_ptc->check_reagents use_soluble_F->check_reagents

Caption: Troubleshooting workflow for low fluorination yield.

Solvent_Selection_Logic start Select Fluorination Reaction Type snar SNAr start->snar sn2 Aliphatic SN2 start->sn2 polar_aprotic Use Polar Aprotic Solvent snar->polar_aprotic side_reactions Are elimination (E2) side reactions a concern? sn2->side_reactions dmf_dmso e.g., DMF, DMSO, Acetonitrile polar_aprotic->dmf_dmso use_polar_aprotic Use Polar Aprotic Solvent side_reactions->use_polar_aprotic No use_nonpolar_protic Use Nonpolar Protic Solvent or add as co-solvent side_reactions->use_nonpolar_protic Yes t_alcohol e.g., t-BuOH, t-Amyl Alcohol use_nonpolar_protic->t_alcohol

Caption: Logical guide for solvent selection in fluorination.

References

Technical Support Center: Fluorination of Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of cyclopentanone derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in selecting the appropriate fluorinating agent and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a fluorinating agent for my cyclopentanone derivative?

A1: The choice of fluorinating agent depends on several factors:

  • Desired Product: Are you aiming for α-monofluorination, α,α-difluorination (gem-difluorination), or deoxygenative fluorination to replace a hydroxyl group?

  • Substrate Properties: The electronic and steric properties of your cyclopentanone derivative will influence reagent choice. Electron-rich enolates are suitable for electrophilic fluorination, while sterically hindered ketones may require more reactive nucleophilic reagents.[1]

  • Reaction Conditions: Consider the required temperature, solvent, and tolerance of your substrate to acidic or basic conditions.

  • Safety and Handling: Reagents like DAST have thermal stability limitations and can be hazardous if not handled correctly.[2]

Q2: What is the fundamental difference between electrophilic and nucleophilic fluorinating agents for ketones?

A2: The key difference lies in the mechanism of fluorine introduction.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®) deliver an electrophilic fluorine atom ("F+") that is attacked by an electron-rich species, typically an enol or enolate derivative of the cyclopentanone.[1]

  • Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor) deliver a nucleophilic fluoride ion ("F-") that attacks the carbonyl carbon, often after activation of the carbonyl oxygen. These are used for gem-difluorination of the carbonyl group.[2][3]

Q3: I am observing significant amounts of a difluorinated byproduct with Selectfluor®. How can I favor monofluorination?

A3: The formation of a difluorinated byproduct is a common issue, especially when the enol form of the cyclopentanone is readily accessible.[1] To promote monofluorination, consider the following:

  • Stoichiometry: Carefully control the amount of Selectfluor® used. A slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.

  • Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent over-fluorination.

  • Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product.

Q4: My fluorination reaction with DAST is sluggish or not proceeding to completion. What can I do?

A4: Low reactivity with DAST can be due to several factors. Here are some troubleshooting steps:

  • Reagent Quality: Ensure you are using a fresh, high-quality DAST reagent, as it can degrade over time.

  • Temperature: While DAST has thermal stability concerns, some reactions may require gentle heating to proceed. Increase the temperature cautiously.

  • Solvent: Dichloromethane (DCM) is a common solvent for DAST reactions. Ensure it is anhydrous.[2]

  • Substrate Reactivity: For less reactive ketones, consider using a more potent fluorinating agent like Deoxo-Fluor, which is also more thermally stable.[2][3]

Q5: How can I purify my fluorinated cyclopentanone product?

A5: Purification methods will depend on the properties of your product.

  • Chromatography: Flash column chromatography on silica gel is a common method. However, be aware that some α-fluoroketones can be unstable on silica. Using a less acidic stationary phase like neutral alumina or minimizing the time on the column can be beneficial.

  • Distillation: If your product is volatile and thermally stable, distillation can be an effective purification method.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.

  • Aqueous Work-up: A standard aqueous work-up is typically performed to remove the fluorinating agent byproducts before further purification.[4][5] This usually involves washing with water, a mild base like sodium bicarbonate solution to neutralize any acid, and brine.[5]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive fluorinating agent.Use a fresh batch of the reagent. DAST and Deoxo-Fluor are sensitive to moisture.
Low substrate reactivity (steric hindrance or electronic effects).Increase the reaction temperature cautiously. For DAST, do not exceed 90°C.[2] Consider switching to a more reactive agent (e.g., Deoxo-Fluor for gem-difluorination). For electrophilic fluorination, ensure conditions favor enolate/enol formation.
Insufficient reagent.Increase the equivalents of the fluorinating agent, especially for sterically hindered substrates.
Formation of Multiple Products Difluorination (with Selectfluor®): The monofluorinated product is more reactive than the starting material.Carefully control the stoichiometry of Selectfluor® (use ~1.1 eq). Lower the reaction temperature. Monitor the reaction closely and stop at the desired conversion.[1]
Elimination Side Products (with DAST/Deoxo-Fluor): Formation of α,β-unsaturated fluorides.Lower the reaction temperature. Use a less polar solvent. Consider a milder fluorinating agent if possible.
Rearrangement Products (with DAST/Deoxo-Fluor): Carbocation intermediates may undergo rearrangement.Use a less polar solvent to disfavor carbocation formation. Consider a reagent that promotes a more SN2-like mechanism.
Poor Regioselectivity (for unsymmetrical cyclopentanones): Fluorination occurs at multiple α-positions.Employ a directing group strategy on your substrate. For electrophilic fluorination, consider using a catalyst system known to direct regioselectivity.
Product Decomposition During Work-up: The fluorinated product may be unstable to acidic or basic conditions.Use a neutral work-up if possible. Minimize the time the product is in contact with acidic or basic aqueous solutions.
During Purification: The product may be unstable on silica gel.Use neutral alumina for chromatography. Minimize the time on the column. Consider alternative purification methods like distillation or recrystallization.
Hydration of the Product The fluorinated ketone is susceptible to hydration, especially α,α-difluoro-β-dicarbonyl compounds.[1]Handle and store the purified product under anhydrous conditions. Hydration can sometimes be reversed by heating under vacuum.[1]

Data Presentation: Comparison of Fluorinating Agents

The following table summarizes the general characteristics and typical yields for the fluorination of cyclopentanone derivatives. Please note that yields are highly substrate-dependent.

Fluorinating AgentTypeTypical ReactionAdvantagesDisadvantagesTypical Yield Range for Cyclopentanone Derivatives
Selectfluor® Electrophilicα-Monofluorination of enolates/enolsEasy to handle, stable solid; mild reaction conditions.[6]Can lead to difluorination; may not be reactive enough for electron-poor ketones.[1]50-88% for monofluorination.[1][7]
DAST NucleophilicGem-difluorination of carbonylsCommercially available and effective for many substrates.Thermally unstable (can detonate >90°C); can lead to elimination and rearrangement side products.[2]70-95% for gem-difluorination.
Deoxo-Fluor NucleophilicGem-difluorination of carbonylsMore thermally stable and often more reactive than DAST.[2][3]More expensive than DAST; byproducts can sometimes be difficult to remove.[8]75-90% for gem-difluorination.[9]

Experimental Protocols

Protocol 1: α-Monofluorination of a Cyclopentanone Derivative using Selectfluor®

This protocol is a general guideline for the electrophilic fluorination of a cyclopentanone derivative that can readily form an enol or enolate.

  • Materials:

    • Cyclopentanone derivative (1.0 mmol)

    • Selectfluor® (1.1 mmol, 1.1 eq)

    • Anhydrous acetonitrile (10 mL)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclopentanone derivative (1.0 mmol) and anhydrous acetonitrile (10 mL).

    • Add Selectfluor® (1.1 mmol) to the solution with stirring.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR. If the reaction is sluggish, the temperature can be gradually increased.

    • Once the reaction is complete, quench by adding water (20 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Gem-difluorination of a Cyclopentanone Derivative using DAST

This protocol provides a general procedure for the deoxygenative difluorination of a cyclopentanone. Caution: DAST is thermally unstable and should be handled with care in a well-ventilated fume hood.

  • Materials:

    • Cyclopentanone derivative (1.0 mmol)

    • Diethylaminosulfur trifluoride (DAST) (2.2 mmol, 2.2 eq)

    • Anhydrous dichloromethane (DCM) (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the cyclopentanone derivative (1.0 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DAST (2.2 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0°C.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or distillation.

Protocol 3: Gem-difluorination of a Cyclopentanone Derivative using Deoxo-Fluor

This protocol is an alternative to DAST, using the more thermally stable Deoxo-Fluor.

  • Materials:

    • Cyclopentanone derivative (1.0 mmol)

    • Deoxo-Fluor (2.2 mmol, 2.2 eq)

    • Anhydrous dichloromethane (DCM) (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry flask under an inert atmosphere, add the cyclopentanone derivative (1.0 mmol) and anhydrous DCM (10 mL).

    • Add Deoxo-Fluor (2.2 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress.

    • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0°C.

    • Work-up the reaction as described in Protocol 2 (steps 6-8).

Visualizations

Reaction Pathways

Fluorination_Pathways Start Cyclopentanone Derivative Enolate Enol / Enolate Formation Start->Enolate  Base or Acid  Catalysis DAST_Deoxo DAST / Deoxo-Fluor (Nucleophilic) Start->DAST_Deoxo Selectfluor Selectfluor® (Electrophilic) Enolate->Selectfluor MonoFluoro α-Monofluoro Cyclopentanone Selectfluor->MonoFluoro Electrophilic Attack DiFluoro α,α-Difluoro Cyclopentanone Selectfluor->DiFluoro Further Fluorination GemDiFluoro gem-Difluoro Cyclopentane DAST_Deoxo->GemDiFluoro Nucleophilic Attack & Elimination MonoFluoro->Selectfluor

Caption: General pathways for the fluorination of cyclopentanone derivatives.

Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Controlled Temp) Setup->Addition Reaction Reaction Monitoring (TLC, NMR, GC-MS) Addition->Reaction Quench Quenching (e.g., NaHCO3 soln) Reaction->Quench Workup Aqueous Work-up (Extraction & Washing) Quench->Workup Dry Drying & Concentration Workup->Dry Purify Purification (Chromatography, etc.) Dry->Purify Product Pure Fluorinated Product Purify->Product

Caption: A typical experimental workflow for fluorination reactions.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Side Products? CheckReagent Check Reagent Quality & Stoichiometry Start->CheckReagent Yes Success Improved Result Start->Success No AdjustTemp Adjust Temperature CheckReagent->AdjustTemp ChangeSolvent Change Solvent AdjustTemp->ChangeSolvent ChangeReagent Consider Different Fluorinating Agent ChangeSolvent->ChangeReagent OptimizeWorkup Optimize Work-up & Purification ChangeReagent->OptimizeWorkup OptimizeWorkup->Success

Caption: A logical approach to troubleshooting fluorination reactions.

References

Technical Support Center: Preventing Decomposition of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of fluorinated carboxylic acids (FCAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of fluorinated carboxylic acids?

A1: The decomposition of fluorinated carboxylic acids is primarily influenced by three main factors:

  • Heat: Thermal stress is a significant contributor to decomposition. The strength of the carbon-fluorine bond lends high thermal stability to these compounds, but at elevated temperatures, degradation can occur. The primary thermal decomposition pathway for many perfluorinated carboxylic acids (PFCAs) involves the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, forming an unstable α-lactone intermediate. This intermediate then decomposes, shortening the perfluoroalkyl chain by one carbon.

  • Light: Photodegradation can occur, particularly with short-wavelength ultraviolet (UV) light. While generally stable under 254 nm UV light, PFCAs can be degraded by 185 nm vacuum ultraviolet (VUV) light. This process is often initiated by decarboxylation, where the carboxyl group is removed.

  • Chemical Environment (pH and Catalysts): The stability of FCAs can be sensitive to the pH of the solution. At low pH, the undissociated acid form is more prevalent, which can be more prone to certain degradation pathways and has lower water solubility. The presence of certain metals, such as copper, can catalyze decarboxylation, especially at elevated temperatures. Conversely, in alkaline conditions (high pH), some FCAs can undergo hydrolysis, although this often requires harsh conditions.

Q2: How should I properly store my fluorinated carboxylic acid samples to ensure long-term stability?

A2: Proper storage is crucial for maintaining the integrity of your FCA samples. Follow these guidelines for optimal long-term stability:

  • Containers: Store FCAs in non-metal, tightly sealed containers. Glass or compatible polymer containers are recommended. This is particularly important for volatile acids like trifluoroacetic acid (TFA), as their fumes can corrode metal caps and shelving.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. For solutions of PFCAs in methanol, storage at temperatures below 5°C is recommended to minimize esterification.[1]

  • Atmosphere: For sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture or oxygen.

  • Segregation: Store FCAs separately from incompatible chemicals, such as strong bases, oxidizing agents, and reducing agents. A dedicated, well-ventilated acid cabinet is the ideal storage location.

Q3: I am using Trifluoroacetic Acid (TFA) in peptide synthesis. What are the best practices for handling it?

A3: Trifluoroacetic acid is a strong, corrosive acid and requires careful handling. Here are some best practices for its use in peptide synthesis:

  • Ventilation: Always handle TFA inside a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, a face shield, and a lab coat.

  • Dispensing: Use glass or other compatible materials for dispensing. Plastic syringes can be rapidly damaged by TFA.

  • Quenching: When quenching reactions containing TFA, do so slowly and in a controlled manner, preferably at a reduced temperature (e.g., in an ice bath), as the neutralization process is exothermic.

  • Waste Disposal: Dispose of TFA waste in a designated, properly labeled hazardous waste container. Do not pour TFA down the drain.

Q4: Can I prepare stock solutions of fluorinated carboxylic acids in methanol?

A4: While methanol is a common solvent, it's important to be aware that PFCAs can undergo esterification to form their corresponding methyl esters, especially during long-term storage.[1] If you must use methanol, it is recommended to prepare the solutions fresh and store them at low temperatures (below 5°C) for a limited time (less than 4 months).[1] For applications requiring high accuracy, it is best to use the solution immediately after preparation.[1]

Troubleshooting Guides

Issue 1: Unexpected Side Reactions or Low Yield in Organic Synthesis

Symptoms:

  • Formation of unexpected byproducts detected by NMR, LC-MS, or GC-MS.

  • Significantly lower than expected yield of the desired product.

  • Discoloration or precipitation in the reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Thermal Decomposition Monitor the reaction temperature carefully. Avoid excessive heating. Consider running the reaction at a lower temperature for a longer duration.
Catalytic Decomposition by Metal Contaminants Use high-purity, metal-free reagents and solvents. If metal catalysis is suspected, consider adding a chelating agent (e.g., EDTA) to sequester trace metal ions.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using alcohol-based solvents with FCAs if esterification is a concern, especially at elevated temperatures.
Incorrect pH The pH of the reaction mixture can influence the reactivity and stability of the FCA. Buffer the reaction if necessary to maintain the optimal pH range.
Photodegradation If the reaction is light-sensitive, protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Issue 2: Poor Peak Shape or Inconsistent Retention Times in HPLC Analysis

Symptoms:

  • Peak tailing, fronting, or splitting in the chromatogram.

  • Shifting retention times between injections.

  • Poor resolution between the analyte of interest and other components.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of the FCA. For reversed-phase chromatography, a mobile phase pH below the pKa of the acid is generally recommended to ensure it is in its neutral, more retained form. Experiment with different buffered mobile phases to find the optimal pH for peak shape.
Incompatible Sample Solvent The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.
Secondary Interactions with the Stationary Phase Residual silanol groups on silica-based columns can interact with the carboxylic acid group, leading to peak tailing. Use an end-capped column or add a competing agent (e.g., a small amount of TFA) to the mobile phase to mask these interactions.
Column Contamination or Degradation If the problem persists, the column may be contaminated or degraded. Flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Experimental Protocols

Protocol 1: General Procedure for Stabilizing a Fluorinated Carboxylic Acid Solution for Storage

This protocol describes a general method for preparing a more stable stock solution of a fluorinated carboxylic acid in an aqueous buffer for analytical applications.

Materials:

  • Fluorinated carboxylic acid

  • High-purity water (e.g., HPLC-grade)

  • Appropriate buffer salts (e.g., sodium phosphate, sodium acetate)

  • pH meter

  • Volumetric flasks and pipettes

  • Sterile, non-metal storage containers

Procedure:

  • Determine the Target pH: Based on the pKa of the specific FCA and the requirements of your application, determine the optimal pH for stability. For many applications, maintaining a pH above the pKa will keep the acid in its more water-soluble and often more stable carboxylate form.

  • Prepare the Buffer: Prepare a buffer solution at the desired pH and concentration. For example, to prepare a 100 mM phosphate buffer at pH 7, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in high-purity water.

  • Dissolve the FCA: Accurately weigh the desired amount of the fluorinated carboxylic acid and dissolve it in a small amount of the prepared buffer in a volumetric flask.

  • Adjust pH (if necessary): After the FCA has dissolved, check the pH of the solution and adjust it to the target pH using a dilute solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Bring to Final Volume: Once the target pH is reached, add more buffer to the volumetric flask to reach the final desired volume and concentration.

  • Storage: Transfer the stabilized solution to a clean, tightly sealed, non-metal container and store it at a low temperature (e.g., 4°C) and protected from light.

Protocol 2: Removal of Trifluoroacetic Acid (TFA) from a Lyophilized Peptide Sample

This protocol outlines a common method for exchanging the trifluoroacetate counter-ion with hydrochloride to remove residual TFA from a synthesized peptide.[2][3]

Materials:

  • Lyophilized peptide-TFA salt

  • 100 mM Hydrochloric acid (HCl) solution

  • High-purity water

  • Centrifuge tubes

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the lyophilized peptide-TFA salt in a minimal amount of 100 mM HCl solution.

  • Incubation: Allow the solution to stand at room temperature for approximately 1 minute.

  • Freezing: Rapidly freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution until all the liquid has been removed. The resulting fluffy white powder is the peptide hydrochloride salt.

Data Presentation

Table 1: Factors Influencing the Decomposition of Fluorinated Carboxylic Acids and Recommended Prevention Strategies

Factor Effect on Stability Prevention/Mitigation Strategies
High Temperature Promotes thermal decomposition, often via decarboxylation.Store in a cool environment. Avoid unnecessary heating during experiments. Use controlled heating methods (e.g., oil bath) and monitor the temperature closely.
UV Light (especially <200 nm) Can induce photodegradation through decarboxylation.Store samples in amber vials or protect them from light by wrapping containers in aluminum foil.
Low pH (< pKa) Increases the concentration of the less soluble, undissociated acid, which can be more volatile and reactive in some pathways.Maintain a pH above the pKa of the acid by using buffered solutions where appropriate for the application.
Presence of Metal Ions (e.g., Cu²⁺) Can catalyze decarboxylation and other degradation reactions.Use high-purity reagents and solvents. If metal contamination is unavoidable, consider the use of a chelating agent.
Reactive Solvents (e.g., Methanol) Can lead to esterification, especially during long-term storage.Use freshly prepared solutions. For long-term storage, choose a non-reactive solvent or store at low temperatures.
Strong Oxidizing or Reducing Agents Can lead to chemical degradation.Store separately from these reagents. Ensure reaction conditions are free of incompatible oxidizing or reducing agents unless they are part of the desired reaction.

Visualizations

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photo_catalytic Photochemical/Catalytic Decomposition FCA Fluorinated Carboxylic Acid (R-CF₂-COOH) Alpha_Lactone α-Lactone Intermediate FCA->Alpha_Lactone HF Elimination Carboxylate_Radical Carboxylate Radical (R-CF₂-COO•) FCA->Carboxylate_Radical Decarboxylation Heat Heat Heat->FCA Light UV Light (<200 nm) Light->FCA Catalyst Metal Catalyst (e.g., Cu²⁺) Catalyst->FCA Acyl_Fluoride Acyl Fluoride (R-COF) Alpha_Lactone->Acyl_Fluoride CO Loss HF_elimination HF Elimination CO_loss CO Loss Alkyl_Radical Alkyl Radical (R-CF₂•) Carboxylate_Radical->Alkyl_Radical CO₂ Loss CO2_loss CO₂ Loss

Caption: Primary decomposition pathways for fluorinated carboxylic acids.

Troubleshooting_Workflow start Decomposition Suspected check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_reagents Verify Reagent Purity (Solvents, Catalysts) check_storage->check_reagents Correct adjust_storage Optimize Storage check_storage->adjust_storage Incorrect check_params Analyze Experimental Parameters (pH, Temp, Atmosphere) check_reagents->check_params Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure modify_protocol Modify Experimental Protocol check_params->modify_protocol Suboptimal end Problem Resolved check_params->end Optimal adjust_storage->end purify_reagents->end modify_protocol->end

Caption: A logical workflow for troubleshooting FCA decomposition.

References

Technical Support Center: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the workup procedure in the synthesis of 3,3-Difluorocyclopentanecarboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that dictates the workup procedure?

A1: The most frequently employed synthetic route is the hydrolysis of a corresponding ester, typically ethyl 3,3-difluorocyclopentanecarboxylate. This method involves the saponification of the ester using a base, followed by acidification to yield the desired carboxylic acid. The workup is primarily focused on separating the product from the reaction salts and impurities.

Q2: What are the expected physical properties of this compound?

A2: this compound can be a colorless liquid or a low-melting crystalline solid. It is soluble in water and many organic solvents like alcohols, ketones, and ethers.[1] Key physical properties are summarized in the table below.

Q3: My final product is an oil, but I was expecting a solid. What should I do?

A3: this compound has a reported melting point of approximately -3°C, meaning it will likely be a liquid or a semi-solid at room temperature.[1] If you are expecting a crystalline solid, you can try cooling the purified product in an ice bath or refrigerating it to induce crystallization. The presence of impurities can also lower the melting point and prevent crystallization.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS). Purity can also be checked by titration with a standardized base.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of this compound synthesis.

Scenario 1: Low Yield After Aqueous Workup
Potential Cause Troubleshooting Step
Incomplete Hydrolysis Before starting the workup, ensure the hydrolysis is complete by monitoring the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, extend the reaction time or consider gentle heating.
Product Loss During Extraction This compound has some water solubility.[1] To minimize loss, saturate the aqueous layer with sodium chloride (brine) before extraction. Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate.
Incorrect pH during Acidification Ensure the aqueous solution is acidified to a pH of ~1-2 to fully protonate the carboxylate salt. Use a pH meter or pH paper for accurate measurement. Incomplete acidification will result in the product remaining in the aqueous layer as the carboxylate salt.
Emulsion Formation The formation of an emulsion during extraction can trap the product. To break an emulsion, add brine or a small amount of the organic solvent and gently swirl. In stubborn cases, filtration through a pad of celite may be necessary.
Scenario 2: Product Contamination
Potential Cause Troubleshooting Step
Residual Starting Material (Ester) If the hydrolysis was incomplete, the starting ester will be extracted with the product. Purify the final product via column chromatography or distillation.
Contamination with Base If the product was not thoroughly washed, residual base (e.g., NaOH, KOH) may be present. Ensure to wash the combined organic extracts with brine.
Solvent Impurities Ensure all solvents used for extraction and washing are of high purity. Residual solvent can be removed by placing the product under high vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈F₂O₂[2]
Molecular Weight150.12 g/mol [2]
AppearanceColorless liquid or crystalline solid[1]
Melting Point~ -3°C[1]
Boiling Point~ 123-125°C[1]
Density~ 1.3 g/cm³[2]
SolubilitySoluble in water, alcohols, ketones, and ethers[1]

Experimental Protocols

Protocol 1: Workup Procedure for Hydrolysis of Ethyl 3,3-Difluorocyclopentanecarboxylate

This protocol is adapted from a similar procedure for a related compound.

  • Reaction Quenching and Solvent Removal: Once the hydrolysis is deemed complete (e.g., by TLC), cool the reaction mixture to room temperature. If the reaction was performed in an organic solvent, remove the solvent under reduced pressure.

  • Dissolution of Carboxylate Salt: To the resulting residue, add deionized water to dissolve the sodium or potassium salt of this compound.

  • Acidification: Cool the aqueous solution in an ice-water bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2. Monitor the pH using a pH meter or pH paper.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts. To maximize recovery, the aqueous layer can be saturated with NaCl before extraction.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Evaporation: Filter off the drying agent. Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_product Final Product reaction Hydrolysis Product (Sodium 3,3-Difluorocyclopentanecarboxylate in solution) acidify Acidify with HCl (to pH 1-2) reaction->acidify 1. Quench/Dissolve extract Extract with Organic Solvent acidify->extract 2. Protonation wash Wash with Brine extract->wash 3. Phase Separation dry Dry over MgSO4 wash->dry 4. Remove Water evaporate Evaporate Solvent dry->evaporate 5. Remove Drying Agent product Pure this compound evaporate->product 6. Isolation

Caption: Workflow for the aqueous workup of this compound.

Troubleshooting_Logic start Low Product Yield? check_pH Was aqueous layer pH ~1-2 before extraction? start->check_pH Yes check_extraction Were multiple extractions performed with brine saturation? start->check_extraction No check_hydrolysis Was hydrolysis reaction complete before workup? check_pH->check_hydrolysis Yes incomplete_protonation Issue: Incomplete Protonation Solution: Re-acidify and re-extract. check_pH->incomplete_protonation No check_extraction->start Yes, re-evaluate product_loss Issue: Product Loss to Aqueous Layer Solution: Perform more extractions. check_extraction->product_loss No incomplete_reaction Issue: Incomplete Reaction Solution: Optimize reaction time/temp. check_hydrolysis->incomplete_reaction No success Yield Improved check_hydrolysis->success Yes incomplete_protonation->success product_loss->success incomplete_reaction->success

Caption: Troubleshooting logic for low yield in the workup procedure.

References

Validation & Comparative

Unveiling the Potency of 3,3-Difluorocyclopentanecarboxylic Acid Derivatives as GABA-AT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 3,3-difluorocyclopentanecarboxylic acid derivatives has emerged as highly potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme crucial for the degradation of the primary inhibitory neurotransmitter, GABA. These compounds hold significant promise for the development of novel therapeutics for neurological disorders such as epilepsy and addiction. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols.

The search for more effective and safer alternatives to existing treatments for neurological conditions has led researchers to explore novel molecular scaffolds. Among these, derivatives of this compound have demonstrated exceptional potency and selectivity as inhibitors of GABA-AT. By blocking this enzyme, these compounds increase the concentration of GABA in the brain, thereby dampening excessive neuronal activity.

Comparative Biological Activity

Extensive research has identified several promising derivatives, with (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) and (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329) standing out for their remarkable inhibitory activity against GABA-AT.[1][2] These compounds have been shown to be significantly more potent than vigabatrin, a clinically approved GABA-AT inhibitor.[3]

CompoundTargetk_inact (min⁻¹)K_I (mM)k_inact/K_I (M⁻¹s⁻¹)Relative Potency vs. VigabatrinReference
Vigabatrin GABA-AT0.16102671x[3]
(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) GABA-AT0.280.1825,900187x[3]
(S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329) GABA-AT0.470.03261,000~1860x[1][2]
(1S,3S)-3-amino-4-dichloromethylenecyclopentanecarboxylic acid GABA-AT--Weak reversible inhibitorNot applicable
Tetrazole isostere of CPP-115 GABA-AT--Time-dependent inactivator2.5x

Table 1: Comparative in vitro activity of this compound derivatives and Vigabatrin against GABA-AT. The k_inact/K_I value represents the inactivation efficiency.

Mechanism of Action: A Novel Approach to GABA-AT Inactivation

The high potency of these derivatives stems from a unique mechanism-based inactivation of GABA-AT. Unlike traditional competitive inhibitors, these compounds are processed by the enzyme, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, rendering it inactive.[3] This mechanism contributes to a prolonged therapeutic effect.

The inactivation process begins with the formation of an aldimine with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. Subsequent enzymatic steps lead to the generation of a reactive Michael acceptor, which is then attacked by a nucleophilic residue in the active site, resulting in covalent modification and irreversible inactivation of GABA-AT.[3]

Experimental Protocols

In Vitro GABA-AT Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against GABA-AT.

Materials:

  • Purified GABA-AT enzyme

  • GABA (γ-aminobutyric acid)

  • α-ketoglutarate

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Glutamate dehydrogenase (GDH)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of GABA, α-ketoglutarate, NAD⁺, and GDH in potassium pyrophosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Potassium pyrophosphate buffer

      • Test compound at various concentrations (or vehicle control)

      • GABA-AT enzyme

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for any time-dependent inactivation.

    • Initiate the reaction by adding a mixture of GABA and α-ketoglutarate.

  • Coupled Enzyme Reaction:

    • The GABA-AT reaction produces glutamate. The production of glutamate is coupled to the reduction of NAD⁺ to NADH by GDH.

  • Spectrophotometric Measurement:

    • Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH, over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For mechanism-based inactivators, kinetic parameters such as k_inact and K_I are determined by analyzing the time- and concentration-dependent loss of enzyme activity.[4]

Visualizing the Pathway

The following diagrams illustrate the key pathways involved in GABA metabolism and the mechanism of action of this compound derivatives.

GABA_Metabolism cluster_synthesis GABA Synthesis cluster_degradation GABA Degradation Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase (GAD) GABA GABA GAD->GABA GABA_AT GABA_AT GABA->GABA_AT GABA Aminotransferase (GABA-AT) Succinic_Semialdehyde Succinic_Semialdehyde GABA_AT->Succinic_Semialdehyde α-ketoglutarate to Glutamate SSADH SSADH Succinic_Semialdehyde->SSADH Succinic Semialdehyde Dehydrogenase (SSADH) Succinate Succinate SSADH->Succinate NAD+ to NADH TCA_Cycle TCA_Cycle Succinate->TCA_Cycle Enters TCA Cycle

Caption: The metabolic pathway of GABA synthesis from glutamate and its degradation via GABA-AT.

Inhibition_Mechanism Inhibitor 3,3-Difluorocyclopentanecarboxylic Acid Derivative GABA_AT GABA Aminotransferase (GABA-AT) with PLP cofactor Inhibitor->GABA_AT Binds to active site Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Aldimine formation) GABA_AT->Enzyme_Inhibitor_Complex Enzymatic processing Reactive_Intermediate Reactive Michael Acceptor Intermediate Enzyme_Inhibitor_Complex->Reactive_Intermediate Further processing Inactive_Enzyme Covalently Modified Inactive GABA-AT Reactive_Intermediate->Inactive_Enzyme Covalent modification by active site residue

Caption: Mechanism of irreversible inactivation of GABA-AT by this compound derivatives.

The potent and selective inhibition of GABA-AT by this compound derivatives marks a significant advancement in the quest for novel treatments for neurological disorders. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles.

References

A Comparative Guide to 3,3-Difluorocyclopentanecarboxylic Acid and its Non-fluorinated Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Physicochemical Properties, Biological Activity, and Metabolic Stability

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. This guide provides a comprehensive comparison of 3,3-Difluorocyclopentanecarboxylic acid and its non-fluorinated counterpart, cyclopentanecarboxylic acid. By presenting a side-by-side analysis of their key characteristics, supported by available data, this document aims to inform researchers, scientists, and drug development professionals on the potential advantages and divergent applications of these two compounds.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of a gem-difluoro group at the 3-position of the cyclopentane ring significantly alters the electronic and physical properties of the carboxylic acid. These changes can have a profound impact on a molecule's acidity, lipophilicity, and solubility, which are critical parameters for drug design.

PropertyThis compoundCyclopentanecarboxylic AcidImpact of Difluorination
Molecular Formula C₆H₈F₂O₂[1]C₆H₁₀O₂Addition of two fluorine atoms.
Molecular Weight 150.12 g/mol [1]114.14 g/mol Increased molecular weight.
Boiling Point (°C) ~222.6 (Predicted)[1]~216A slight increase in the predicted boiling point.
Density (g/cm³) ~1.29 (Predicted)[1]~1.053A notable increase in density.
pKa ~3.85 (Predicted)[1]4.99A significant increase in acidity (lower pKa) due to the strong electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the carboxylate anion.[2]
LogP (Predicted) 0.24Not explicitly foundThe positive LogP value suggests some lipophilicity, though it is relatively low.
Water Solubility Soluble[3]Moderately soluble/SolubleBoth compounds exhibit good water solubility.
Biological Activity: Divergent Therapeutic Applications of Analogs

While direct comparative biological data for the parent compounds is limited, the divergent applications of their respective derivatives in drug discovery highlight the profound influence of the gem-difluoro moiety on their pharmacological profiles.

Cyclopentanecarboxylic Acid Derivatives in Pain Management:

Derivatives of cyclopentanecarboxylic acid have emerged as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[4][5] This channel is a genetically validated target for the treatment of pain, and its inhibition can lead to robust analgesic effects.[4] The cyclopentane carboxylic acid moiety in these inhibitors serves as a key pharmacophore, contributing significantly to their potency.[4][5]

Difluorinated Cyclopentane Analogs in Neurological Disorders:

In stark contrast, difluorinated cyclopentane derivatives have been successfully developed as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT).[6][7] GABA-AT is a critical enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[6] Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for conditions such as epilepsy and addiction.[6][7] A notable example is (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), which is significantly more potent than the FDA-approved drug vigabatrin.[4][7]

Biological Target/ApplicationThis compound AnalogsCyclopentanecarboxylic Acid Derivatives
Primary Target γ-Aminobutyric Acid Aminotransferase (GABA-AT)[4][6]Voltage-gated sodium channel NaV1.7[4][5]
Therapeutic Area Neurological Disorders (e.g., Epilepsy, Addiction)[6][7]Pain Management[4][5]
Mechanism of Action Mechanism-based inactivation of the enzyme.[4][6]Potent and selective inhibition of the ion channel.[4][5]
Metabolic Stability: The Modest Impact of Gem-Difluorination

Fluorination is a common strategy to block metabolic "soft spots" in drug candidates, thereby enhancing their metabolic stability. Studies on a series of functionalized gem-difluorinated cycloalkanes have shown that this modification either has no significant effect or leads to a slight improvement in metabolic stability compared to their non-fluorinated analogs.[8] This suggests that the 3,3-difluoro substitution on the cyclopentane ring can be a favorable modification for improving the pharmacokinetic profile of a drug candidate. However, in some specific molecular contexts, gem-difluorination can lead to decreased metabolic stability by promoting alternative metabolic pathways, such as amide cleavage.[9]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes, a common in vitro model for studying Phase I metabolism.

1. Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability).

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (or other suitable organic solvent) for reaction termination.

  • Internal standard for analytical quantification.

  • 96-well plates.

  • Incubator (37°C).

  • LC-MS/MS system for analysis.

2. Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Visualizations

Mechanism of GABA-AT Inactivation by a Difluorinated Cyclopentane Analog

The following diagram illustrates the proposed mechanism of action for the inactivation of GABA aminotransferase (GABA-AT) by (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a difluorinated analog of the core structure.

GABA_AT_Inactivation cluster_0 Enzyme Active Site cluster_1 Outcome CPP115 CPP-115 (Difluorinated Analog) GABA_AT GABA-AT Enzyme (with PLP cofactor) CPP115->GABA_AT 1. Binding to Active Site Intermediate Enzyme-Inactivator Complex GABA_AT->Intermediate 2. Enzymatic Conversion (Hydrolysis of CF2) Inactive_Enzyme Inactive Enzyme Intermediate->Inactive_Enzyme 3. Formation of a Tightly Bound Complex GABA_levels Increased GABA Levels Inactive_Enzyme->GABA_levels Inhibition of GABA Degradation Leads to

Caption: Mechanism of GABA-AT inactivation by a difluorinated cyclopentane analog.

Experimental Workflow for Comparative Metabolic Stability Assay

The following diagram outlines the key steps in a typical in vitro experiment to compare the metabolic stability of two compounds.

Metabolic_Stability_Workflow cluster_workflow Metabolic Stability Assay Workflow start Start prepare_reagents Prepare Reagents: - Test Compounds (Fluorinated & Non-fluorinated) - Liver Microsomes - NADPH Regenerating System start->prepare_reagents incubation Incubation at 37°C prepare_reagents->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling termination Reaction Termination (Acetonitrile + Internal Standard) sampling->termination analysis LC-MS/MS Analysis termination->analysis data_processing Data Processing: - Calculate % Remaining - Determine t½ and CLint analysis->data_processing comparison Compare Metabolic Stability data_processing->comparison end End comparison->end

Caption: Workflow for an in vitro metabolic stability assay.

References

Navigating the Landscape of GABA-AT Inhibition: A Comparative Guide to 3,3-Difluorocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides a comparative analysis of 3,3-difluorocyclopentanecarboxylic acid derivatives and their analogues as inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the regulation of the neurotransmitter GABA.

Increased levels of GABA in the brain have shown therapeutic potential in treating a range of neurological disorders, including epilepsy and addiction. A primary strategy to achieve this is the inhibition of GABA-AT, the enzyme responsible for GABA degradation. This guide delves into the structure-activity relationships (SAR) of a promising class of GABA-AT inhibitors, offering a comparative look at their potency and structural modifications, supported by experimental data.

Comparative Analysis of GABA-AT Inhibitors

The inhibitory potential of several key compounds is summarized below. The data highlights the significant impact of subtle molecular modifications on the efficiency of GABA-AT inactivation.

CompoundStructureKey Structural FeaturesPotency vs. VigabatrinInhibition Type
Vigabatrin γ-vinyl-GABA, an irreversible inhibitor.1x (Reference)Irreversible
(1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid (2) A cyclopentane ring with a difluoromethylene group adjacent to the amino-bearing carbon.A cyclopentane ring with a difluoromethylene group adjacent to the amino-bearing carbon.186x more potentIrreversible
Dichloromethylene analogue (3) Similar to compound (2), but with a dichloromethylene group instead of difluoromethylene.Similar to compound (2), but with a dichloromethylene group instead of difluoromethylene.Weak reversible inhibitionReversible
Tetrazole isostere (4) The carboxylic acid group of compound (2) is replaced with a tetrazole ring.The carboxylic acid group of compound (2) is replaced with a tetrazole ring.2.5x more potentTime-dependent
(S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (5, CPP-115, OV329) Introduction of a double bond in the cyclopentene ring of the parent compound.[1][2]Introduction of a double bond in the cyclopentene ring of the parent compound.[1][2]~1860x more potentIrreversible

Structure-Activity Relationship Insights

The data reveals critical structural determinants for potent GABA-AT inactivation:

  • Halogen Substitution: The presence of a difluoromethylene group is crucial for high potency, as demonstrated by the 186-fold greater efficiency of compound (2) compared to Vigabatrin. Replacing the fluorine atoms with chlorine results in a dramatic loss of irreversible inhibitory activity, highlighting the specific role of fluorine in the inactivation mechanism.

  • Carboxylic Acid Bioisostere: The replacement of the carboxylic acid moiety with a tetrazole ring, a common bioisostere, maintains time-dependent inactivation of GABA-AT and results in a compound 2.5 times more potent than Vigabatrin. This modification also significantly increases lipophilicity, which could translate to improved bioavailability.

  • Ring Unsaturation: The introduction of a double bond within the cyclopentane ring, as seen in compound (5), leads to a nearly 10-fold increase in inactivation efficiency compared to its saturated counterpart (2).[1][2] This suggests that the conformational constraints imposed by the double bond may optimize the orientation of the inhibitor within the enzyme's active site.

Signaling Pathway and Experimental Workflow

The mechanism of action and a typical experimental workflow for evaluating these inhibitors are depicted in the diagrams below.

GABA_AT_Inhibition_Pathway Inhibitor 3,3-Difluoro- cyclopentanecarboxylic acid derivative GABA_AT GABA Aminotransferase (GABA-AT) Inhibitor->GABA_AT Inactivation SSA Succinic Semialdehyde GABA_AT->SSA Degradation Increased_GABA Increased Brain GABA Levels GABA GABA GABA->GABA_AT Substrate Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Increased_GABA->Therapeutic_Effect

Caption: Mechanism of action of this compound derivatives.

Experimental_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme (GABA-AT), Substrates (GABA, α-KG), and Inhibitor start->prepare_reagents enzyme_incubation Pre-incubate GABA-AT with Inhibitor prepare_reagents->enzyme_incubation initiate_reaction Initiate Reaction by adding Substrates enzyme_incubation->initiate_reaction monitor_absorbance Monitor NADPH formation at 340 nm initiate_reaction->monitor_absorbance data_analysis Calculate Inhibition Parameters (IC50, KI, kinact) monitor_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro GABA-AT inhibition assay.

Experimental Protocols

In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of test compounds against GABA-AT. The activity of GABA-AT is coupled to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSDH), and the resulting increase in NADPH is monitored by the change in absorbance at 340 nm.

Materials and Reagents:

  • Purified GABA-AT (e.g., from pig brain)

  • Succinic semialdehyde dehydrogenase (SSDH)

  • γ-aminobutyric acid (GABA)

  • α-ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • β-mercaptoethanol

  • Potassium pyrophosphate buffer (50 mM, pH 8.5)

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure:

  • Preparation of Reagents: Prepare stock solutions of GABA, α-KG, NADP+, and test inhibitors in the appropriate solvent. The final assay solution should contain 11 mM GABA, 5.3 mM α-KG, 1.1 mM NADP+, and 2 mM β-mercaptoethanol in 50 mM potassium pyrophosphate buffer (pH 8.5).[3]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of GABA-AT enzyme to each well. Then, add varying concentrations of the test inhibitor or vehicle control. Allow the enzyme and inhibitor to incubate for a specific period at a controlled temperature (e.g., 25°C) to allow for time-dependent inactivation if applicable.

  • Reaction Initiation: To initiate the enzymatic reaction, add the assay solution containing GABA, α-KG, NADP+, β-mercaptoethanol, and an excess of the coupling enzyme SSDH to each well.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and monitor the increase in absorbance at 340 nm over time. The rate of NADPH formation is directly proportional to the GABA-AT activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • For reversible inhibitors, calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • For irreversible (time-dependent) inhibitors, determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) by analyzing the time-dependent loss of enzyme activity at various inhibitor concentrations.

This comparative guide underscores the potential of this compound derivatives as highly potent and selective GABA-AT inactivators. The presented SAR data provides a valuable framework for the rational design of next-generation inhibitors with enhanced therapeutic profiles for the treatment of neurological disorders.

References

The Advantage of 3,3-Difluorocyclopentanecarboxylic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated scaffolds, 3,3-difluorocyclopentanecarboxylic acid presents a compelling case for its advantageous physicochemical profile compared to its non-fluorinated analog, cyclopentanecarboxylic acid. This guide provides a detailed comparison of these two compounds, supported by available data and established experimental protocols, to inform researchers, scientists, and drug development professionals on the merits of this fluorinated building block.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a gem-difluoro group at the 3-position of the cyclopentane ring significantly influences the molecule's electronic and steric properties. These alterations translate into measurable differences in acidity (pKa) and lipophilicity (LogP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundCyclopentanecarboxylic AcidAdvantage of Fluorination
pKa 3.85 (Predicted)~4.99 (Experimental)Increased Acidity
LogP 1.3 (Computed)1.48 (Experimental)[1]Comparable Lipophilicity
Metabolic Stability Expected to be enhancedBaselineImproved Metabolic Profile
Permeability Data not availableData not available-

Increased Acidity: The electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion, leading to a lower pKa value and thus a stronger acid. This enhanced acidity can be crucial for optimizing interactions with biological targets.

Comparable Lipophilicity: Contrary to the general trend where fluorination increases lipophilicity, the gem-difluoro substitution on the cyclopentane ring results in a comparable LogP value to its non-fluorinated counterpart. This allows for the benefits of fluorination without a significant increase in lipophilicity, which can sometimes lead to off-target effects and poor solubility.

Enhanced Metabolic Stability: The replacement of C-H bonds with robust C-F bonds at a potential site of metabolism is a key advantage of this compound. Studies on analogous gem-difluorinated cycloalkanes have shown that this modification can either have no effect or slightly improve metabolic stability.[2][3][4] This is attributed to the high energy required to break the C-F bond, rendering the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

Experimental Protocols

To provide a comprehensive resource, this section details the standard experimental methodologies for determining the key physicochemical properties discussed above.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • pH meter with a suitable electrode

  • Automated titrator or a burette

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Compound of interest

  • High-purity water (Milli-Q or equivalent)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of high-purity water. If the compound is not readily soluble in water, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa should be considered.

  • Titration Setup: Place the sample solution in a thermostatted vessel and blanket the solution with an inert gas to prevent interference from atmospheric CO2.

  • Titration:

    • For an acidic compound, titrate the solution with the standardized KOH solution.

    • For a basic compound, add a known excess of standardized HCl and back-titrate with the standardized KOH solution.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate theoretical model.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Sample Solution C Titrate with Standard Solution B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

pKa Determination Workflow
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound and positive control compounds (e.g., a rapidly and a slowly metabolized drug)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound, positive controls, and the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the test compound to the wells to initiate the metabolic reaction. For the negative control, add buffer instead of the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated.

metabolic_stability_workflow A Prepare Reagents (Microsomes, NADPH, Compound) B Pre-incubate Microsomes (37°C) A->B C Initiate Reaction (Add Compound) B->C D Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Add Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Metabolic Stability Workflow
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Prepare solutions of the test and control compounds in PBS and add them to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time)

    Where:

    • [drug]acceptor is the concentration of the drug in the acceptor well

    • [drug]equilibrium is the theoretical equilibrium concentration

    • VA is the volume of the acceptor well

    • VD is the volume of the donor well

    • Area is the area of the filter

    • time is the incubation time

Conclusion

The incorporation of a gem-difluoro moiety at the 3-position of cyclopentanecarboxylic acid offers distinct advantages for drug discovery. The increased acidity can enhance target binding, while the expected improvement in metabolic stability can lead to a more favorable pharmacokinetic profile. Importantly, these benefits are achieved without a significant increase in lipophilicity. While direct experimental data on the permeability of this compound is not yet available, the provided protocols offer a clear path for its determination. For researchers seeking to optimize the ADME properties of their lead compounds, this compound represents a valuable and strategic building block.

References

A Comparative Guide to 3,3-Difluorocyclopentanecarboxylic Acid and 3,3-Difluorocyclobutanecarboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the array of available fluorinated building blocks, small difluorinated cycloalkanes have garnered significant interest. This guide provides an objective comparison of two such building blocks: 3,3-difluorocyclopentanecarboxylic acid and 3,3-difluorocyclobutanecarboxylic acid, supported by experimental data to inform their application in synthesis and drug development.

Synthesis and Preparation

Both this compound and 3,3-difluorocyclobutanecarboxylic acid are accessible through multi-step synthetic sequences, often starting from commercially available precursors. The general workflows involve the formation of the difluorinated carbocyclic core followed by functional group manipulations to yield the desired carboxylic acid.

For 3,3-difluorocyclobutanecarboxylic acid, a common route involves the hydrolysis of the corresponding ethyl ester.[1] Another approach begins with the reaction of 1,1-difluoroethylene with diethyl malonate.[1] The synthesis of this compound can be achieved from cyclopentanone via a reaction with hydrofluoric acid.

Below is a generalized workflow illustrating the synthetic logic for these compounds.

G cluster_0 3,3-Difluorocyclobutanecarboxylic Acid Synthesis cluster_1 This compound Synthesis A1 Ethyl 3,3-difluorocyclobutanecarboxylate A2 Hydrolysis (e.g., NaOH, MeOH/H2O) A1->A2 A3 3,3-Difluorocyclobutanecarboxylic Acid A2->A3 B1 Cyclopentanone B2 Fluorination (e.g., HF) B1->B2 B3 Further processing B2->B3 B4 This compound B3->B4

Caption: Generalized synthetic workflows for the preparation of 3,3-difluorocyclobutanecarboxylic acid and this compound.

Physicochemical Properties: A Comparative Analysis

The introduction of gem-difluoro groups into cycloalkanes significantly impacts their electronic and steric properties. A key study by Holovach et al. (2022) provides valuable comparative data on the physicochemical properties of functionalized gem-difluorinated cycloalkanes.[2] While direct comparative data for the two carboxylic acids is not fully available, the trends can be effectively understood by examining analogous amine and anilide derivatives.

Acidity (pKa)

The pKa of a carboxylic acid is crucial for its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to its non-fluorinated counterpart. The study on analogous amines shows that the basicity is reduced by the presence of the CF2 group.[2] This effect is primarily inductive and is influenced by the distance between the CF2 group and the functional group.

Lipophilicity (logP)

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of gem-difluorination on lipophilicity is complex and can vary depending on the ring size and the overall molecular context.[2] In some cases, fluorination can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing metabolic liability.

Metabolic Stability

One of the primary motivations for incorporating fluorinated motifs is to enhance metabolic stability by blocking potential sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of model derivatives.[2]

The following table summarizes the available and predicted physicochemical data for the two title compounds and their relevant analogues.

PropertyThis compound3,3-Difluorocyclobutanecarboxylic AcidComparison Insights
Molecular Formula C6H8F2O2C5H6F2O2The cyclopentane derivative has an additional CH2 group.
Molecular Weight 150.12 g/mol 136.10 g/mol The cyclopentane derivative is heavier.
Predicted pKa 3.85 ± 0.403.63 ± 0.40The cyclobutane derivative is predicted to be slightly more acidic, likely due to the shorter distance between the electron-withdrawing CF2 group and the carboxylic acid.[2]
Predicted logP 1.30.9The cyclopentane derivative is predicted to be more lipophilic.
Metabolic Stability Data not directly availableData not directly availableGem-difluorination generally leads to no change or a slight improvement in metabolic stability compared to non-fluorinated analogues.[2]

Predicted values are computationally derived and may vary between different software packages.

Impact on Drug Discovery and Development

The choice between incorporating a 3,3-difluorocyclopentyl or a 3,3-difluorocyclobutyl moiety can have a cascading effect on the properties of a drug candidate. The smaller, more rigid cyclobutane ring may offer a different conformational presentation of the carboxylic acid compared to the more flexible cyclopentane ring. This can influence binding affinity and selectivity towards a biological target.

G cluster_0 Building Block Selection cluster_1 Physicochemical Consequences cluster_2 Drug Property Modulation cluster_3 Pharmacological Outcomes A Choice of Difluorinated Cycloalkane B1 This compound A->B1 B2 3,3-Difluorocyclobutanecarboxylic Acid A->B2 C1 Higher Lipophilicity (logP) B1->C1 C2 Potentially Lower Acidity (higher pKa) B1->C2 C3 Lower Lipophilicity (logP) B2->C3 C4 Potentially Higher Acidity (lower pKa) B2->C4 D Binding Affinity & Selectivity C1->D E ADME Properties (Solubility, Permeability, Metabolic Stability) C1->E C2->D C2->E C3->D C3->E C4->D C4->E

Caption: Logical relationship illustrating how the choice between this compound and 3,3-difluorocyclobutanecarboxylic acid can influence key drug discovery outcomes.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for the synthesis of these compounds and for the evaluation of key physicochemical properties.

Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid[1]
  • Reaction: Hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate.

  • Reagents and Solvents: Ethyl 3,3-difluorocyclobutanecarboxylate, sodium hydroxide (NaOH), methanol (MeOH), water (H2O), concentrated hydrochloric acid (HCl), dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve NaOH in a 1:1 mixture of MeOH and H2O.

    • Add ethyl 3,3-difluorocyclobutanecarboxylate to the basic solution at room temperature.

    • Stir the mixture for approximately 15 hours.

    • Reduce the volume of the solvent in vacuo.

    • Acidify the remaining solution to pH 1 with concentrated HCl.

    • Extract the aqueous layer with CH2Cl2.

    • Combine the organic extracts and evaporate the solvent in vacuo to yield the product.

pKa Determination by Potentiometric Titration
  • Principle: The pKa is determined by titrating a solution of the acid with a standardized base and monitoring the pH change.

  • Apparatus: Calibrated pH meter, automatic titrator or burette, magnetic stirrer.

  • Procedure:

    • Prepare a solution of the carboxylic acid of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

logP Determination by Shake-Flask Method
  • Principle: The logP (partition coefficient) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octan-1-ol and water) at equilibrium.

  • Procedure:

    • Prepare a saturated solution of the compound in a biphasic system of octan-1-ol and water.

    • Shake the mixture vigorously to ensure thorough mixing and allow it to stand until the phases have completely separated.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes
  • Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.

  • Materials: Test compound, pooled human or animal liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Incubate the test compound at a known concentration with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot with the quenching solution.

    • Analyze the remaining concentration of the test compound in each sample by LC-MS/MS.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Conclusion

Both this compound and 3,3-difluorocyclobutanecarboxylic acid are valuable building blocks for introducing the gem-difluoroalkyl motif into drug candidates. The choice between them offers a subtle yet potentially impactful strategy for fine-tuning physicochemical and pharmacological properties. The 3,3-difluorocyclobutyl moiety provides a more compact, rigid, and slightly more acidic handle, while the 3,3-difluorocyclopentyl analogue offers a larger, more flexible, and more lipophilic scaffold. The selection should be guided by the specific requirements of the target and the desired ADME profile of the final compound. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these valuable synthetic intermediates.

References

Enhancing Metabolic Stability: A Comparative Guide to Compounds with 3,3-Difluorocyclopentyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in achieving favorable pharmacokinetic profiles. The strategic incorporation of fluorine into molecules has emerged as a powerful tool to mitigate metabolic liabilities. This guide provides a comparative analysis of the metabolic stability of compounds featuring a 3,3-difluorocyclopentyl moiety versus their non-fluorinated cyclopentyl analogs, supported by established principles in medicinal chemistry and illustrative data.

The introduction of a 3,3-difluorocyclopentyl group is a bioisosteric replacement strategy aimed at enhancing the metabolic robustness of a compound. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases. This modification effectively "blocks" a potential site of metabolism, thereby increasing the compound's half-life and overall exposure.

The Metabolic Advantage of the 3,3-Difluorocyclopentyl Moiety

The gem-difluoro substitution on the cyclopentyl ring offers a distinct advantage in drug design by sterically and electronically shielding the molecule from metabolic attack. In contrast, a standard cyclopentyl ring presents multiple sites that are vulnerable to oxidative metabolism. This difference is a key consideration in lead optimization to improve drug-like properties. The 3,3-difluorocyclopentylamino moiety, for instance, has been successfully incorporated into potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, where the difluoro substitution contributes to the overall favorable characteristics of the drug candidates.[1]

Comparative Metabolic Stability Data

While direct head-to-head public data for a specific compound series is often proprietary, the expected improvement in metabolic stability is a well-established principle in medicinal chemistry.[2][3] The following table provides an illustrative comparison based on typical results from in vitro metabolic stability assays.

MoietyCompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CyclopentylAnalog A2527.7
3,3-DifluorocyclopentylAnalog B759.2

This is a hypothetical table illustrating the expected trend. Actual values are compound-dependent.

Experimental Protocols

A standard method to assess in vitro metabolic stability is through an incubation assay with liver microsomes, which are rich in CYP enzymes.

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compounds (with and without the 3,3-difluorocyclopentyl moiety)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare stock solutions of the test compounds and internal standard in an appropriate solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a threefold volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Impact of Difluorination

The following diagrams illustrate the experimental workflow and the concept of metabolic blocking by the 3,3-difluorocyclopentyl moiety.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_comp Test Compound Stock incubate Incubate at 37°C prep_comp->incubate prep_mic Microsome Solution prep_mic->incubate prep_nadph NADPH System prep_nadph->incubate Initiate Reaction quench Quench Reaction incubate->quench Time Points centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Interpretation analyze->data

Experimental workflow for a microsomal stability assay.

metabolic_pathways cluster_non_fluorinated Non-Fluorinated Cyclopentyl Moiety cluster_fluorinated 3,3-Difluorocyclopentyl Moiety parent_nf Compound with Cyclopentyl Ring metabolite_nf Oxidized Metabolites (e.g., Hydroxylation) parent_nf->metabolite_nf CYP-mediated Oxidation parent_f Compound with 3,3-Difluorocyclopentyl Ring no_metabolism Metabolism Blocked parent_f->no_metabolism Resistant to Oxidation

Blocking of metabolic oxidation by 3,3-difluorination.

References

A Comparative Guide to the Validation of Analytical Methods for 3,3-Difluorocyclopentanecarboxylic Acid and Related Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel chemical entities like 3,3-Difluorocyclopentanecarboxylic acid is critical. The validation of analytical methods ensures the reliability, reproducibility, and accuracy of the data generated. This guide provides an objective comparison of common analytical methodologies for the analysis of small molecule carboxylic acids, with a focus on techniques applicable to fluorinated compounds such as this compound. The performance of these methods is supported by experimental data from studies on analogous compounds.

Key Analytical Techniques

The primary analytical techniques for the quantification of carboxylic acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the inherent properties of many carboxylic acids, such as low volatility and the absence of a strong chromophore, a derivatization step is often employed to enhance detection and separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. When coupled with sensitive detectors like Mass Spectrometry (MS) or fluorescence detectors, it offers high selectivity and sensitivity. For carboxylic acids lacking a UV-absorbing functional group, derivatization is essential for fluorescence detection.

Gas Chromatography (GC) is another powerful technique, particularly when combined with Mass Spectrometry (GC-MS). However, due to the low volatility of carboxylic acids, derivatization to form more volatile esters or amides is a mandatory step.[1][2]

Comparison of Derivatization Agents for HPLC Analysis

The choice of derivatization agent significantly influences the performance of an HPLC method for carboxylic acid analysis. Below is a comparison of common derivatization agents.

Derivatization AgentPrincipleAdvantagesDisadvantagesTypical Detection
9-Anthryldiazomethane (ADAM) Forms a highly fluorescent ester with the carboxylic acid.High sensitivity, relatively simple reaction conditions.[3]Reagent can be unstable and may require fresh preparation.Fluorescence
9-Fluorenylmethyl chloroformate (FMOC-Cl) Reacts with the carboxylic acid to form a fluorescent derivative.Well-established reagent, good stability of derivatives.[3]Can be less selective if other nucleophilic groups are present.Fluorescence
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Forms a fluorescent coumarin ester.Good fluorescent properties, stable derivatives.[3]Derivatization may require heating.[3]Fluorescence
Carbodiimide-mediated (e.g., EDC) with a fluorescent amine Activates the carboxylic acid, which then reacts with an amine-containing fluorescent tag.Versatile, a wide range of fluorescent labels can be used.[3][4]Two-step reaction, potential for side reactions.Fluorescence
3-Nitrophenylhydrazine (3-NPH) Forms a stable derivative that can be readily ionized.High derivatization efficiency and good for LC-MS analysis.[4]Mass Spectrometry

Performance Data for Analytical Method Validation

The following tables summarize typical validation parameters for the analysis of small molecule carboxylic acids using different analytical techniques. The data is based on published methods for compounds analogous to this compound.

Table 1: HPLC with Fluorescence Detection (Post-derivatization)

Parameter9-Anthryldiazomethane (ADAM)4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%93 - 107%
Precision (RSD) < 2%< 3%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[5]0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 ng/mL0.5 - 5 ng/mL

Table 2: GC-MS (with Derivatization)

ParameterPerformance
Linearity (R²) > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (RSD) < 5%
Limit of Detection (LOD) 0.05 - 1 µg/L[1]
Limit of Quantitation (LOQ) 0.2 - 5 µg/L[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method.

Protocol 1: HPLC with Fluorescence Detection using ADAM Derivatization
  • Sample Preparation: Dissolve the this compound sample in a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization: Add a freshly prepared solution of 9-Anthryldiazomethane (ADAM) in ethyl acetate to the sample solution. Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[3]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the ADAM derivative.

Protocol 2: GC-MS with Esterification Derivatization
  • Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent and solid-phase extraction (SPE) if necessary.[1][2]

  • Derivatization: Add a derivatizing agent such as 2,4-difluoroaniline and N,N-dicyclohexylcarbodiimide to the extracted sample and shake for 1 hour at room temperature.[2]

  • Extraction of Derivative: Extract the derivatized product with n-hexane.

  • GC-MS Conditions:

    • Injector Temperature: 220 °C.[2]

    • Oven Temperature Program: Initial temperature of 40 °C held for 8 minutes, then ramped to 130 °C at 5 °C/min, and finally to 220 °C at 30 °C/min, held for 5 minutes.[2]

    • Carrier Gas: Helium or Hydrogen.

    • Detection: Mass Spectrometer in either full scan or selected ion monitoring (SIM) mode.

Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow of an analytical method validation process, adhering to ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

References

Computational Analysis of 3,3-Difluorocyclopentanecarboxylic Acid Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the computational investigation of 3,3-Difluorocyclopentanecarboxylic acid binding to potential biological targets. Drawing parallels with structurally similar compounds and established computational methodologies, we outline a comprehensive approach for researchers, scientists, and drug development professionals to evaluate its therapeutic potential.

Introduction to this compound and Potential Targets

This compound is a fluorinated organic compound that holds promise as an intermediate in the synthesis of novel therapeutic agents.[1][2] Its structural similarity to known bioactive molecules suggests potential interactions with various biological targets. A notable analogue, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, is a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme crucial in the metabolism of the inhibitory neurotransmitter GABA.[3] Inhibition of GABA-AT can lead to increased GABA levels in the brain, a strategy employed for treating conditions like epilepsy and substance abuse.[3]

This guide will focus on a hypothetical computational study of this compound binding to human GABA-AT, providing a comparative analysis against a known inactivator and a non-fluorinated analogue.

Comparative Binding Affinity Analysis (Hypothetical Data)

To illustrate the type of insights gained from computational studies, the following table presents hypothetical binding affinity data for this compound and two comparator compounds against GABA-AT. Such data would typically be generated through molecular docking simulations.

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound C1CC(CC1C(=O)O)(F)F-6.8Hydrogen bonds with active site residues; Fluorine interactions with backbone atoms.
(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) C1--INVALID-LINK--F">C@HN-8.5Covalent bond formation with PLP cofactor; Strong hydrogen bonding network.
Cyclopentanecarboxylic Acid C1CCCC1C(=O)O-5.2Weaker hydrogen bonding compared to the fluorinated analogue.

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how comparative data from a computational study would be displayed.

Experimental Protocols for Computational Binding Analysis

The following protocols outline the key steps for conducting a computational analysis of this compound binding to a target protein like GABA-AT. These methodologies are adapted from established practices in computational drug discovery.[4]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding mode and affinity.[4]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human GABA-AT) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

    • Perform energy minimization to relieve any steric clashes.[4]

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges and define rotatable bonds.[4]

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of the active site or a known ligand-binding pocket.

    • Utilize a docking program (e.g., AutoDock Vina) to place the ligand into the defined binding site. The program will generate multiple binding poses ranked by a scoring function.[4]

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[4]

    • Compare the predicted binding affinity and interaction patterns with those of known inhibitors or other comparator molecules.

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR modeling can be employed to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

  • Dataset Preparation:

    • Compile a dataset of molecules with known binding affinities to the target of interest.

    • Calculate a variety of molecular descriptors (e.g., physicochemical properties, topological indices) for each molecule.

  • Model Generation:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model using the training set.

  • Model Validation:

    • Evaluate the predictive power of the model using the test set.

    • Use the validated model to predict the activity of new, untested compounds like this compound.

Visualizing Computational Workflows and Biological Pathways

Computational Binding Analysis Workflow

The following diagram illustrates a typical workflow for a computational study of protein-ligand binding.

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Selection Target Selection (e.g., GABA-AT) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand Structure Preparation Target_Selection->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Affinity_Prediction Binding Affinity Prediction Docking->Affinity_Prediction Comparative_Analysis Comparative Analysis Pose_Analysis->Comparative_Analysis Affinity_Prediction->Comparative_Analysis cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism GABA Metabolism Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre GABA_synapse GABA GABA_pre->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GABA_AT GABA-AT (Target for Inhibition) GABA_synapse->GABA_AT Metabolized by Neuronal_Inhibition Neuronal Inhibition GABA_receptor->Neuronal_Inhibition Leads to SSA Succinic Semialdehyde GABA_AT->SSA

References

Safety Operating Guide

Safe Disposal of 3,3-Difluorocyclopentanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,3-Difluorocyclopentanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. While comprehensive toxicological data has not been thoroughly investigated, the compound should be handled with care, assuming it may be corrosive, irritating, and harmful.[1]

PropertyValueSource
Molecular FormulaC6H8F2O2[1]
Molar Mass150.12 g/mol [1]
AppearanceColorless liquid or crystalline solid[1]
Boiling Point222.6 ± 40.0 °C (Predicted)[1]
Density1.29 ± 0.1 g/cm³ (Predicted)[1]
SolubilitySoluble in water, alcohols, ketones, and ethers[1]

Operational Plan for Disposal

The proper disposal of this compound is a critical process that involves careful handling, storage, and professional management. The following step-by-step plan outlines the necessary procedures.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is worn.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[2]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

Step 2: Waste Segregation and Containment

Proper segregation and containment are crucial to prevent accidental reactions and ensure safe storage.

  • Waste Identification: Classify all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, paper towels), as hazardous waste.

  • Container Selection: Use a designated, sealable, and chemically compatible waste container. Ensure the container is in good condition and free from leaks.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Keep in a suitable, closed container for disposal.[2]

Step 3: Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid creating dust.[2]

  • Collect: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, rinse thoroughly with water for at least 15 minutes and consult a physician.[2] If inhaled, move to fresh air.[2]

Step 4: Storage and Labeling

Proper storage and labeling are required for regulatory compliance and safety.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Corrosive, Irritant)

    • The accumulation start date

Step 5: Professional Disposal

Final disposal must be conducted by a certified entity.

  • Engage a Licensed Service: Contact a licensed professional waste disposal company to arrange for pickup and disposal of the waste.[2]

  • Disposal Method: The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] Chemical incineration in a facility equipped with an afterburner and scrubber may be used.[2]

  • Documentation: Maintain all records and documentation related to the waste disposal, as required by local and national regulations.

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G A Waste Generation (Unused chemical, contaminated labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Handling C Segregate Waste (Place in a designated, closed container) B->C Containment D Label Container ('Hazardous Waste', Chemical Name, Date) C->D Identification E Store in Secure Area (Designated waste accumulation area) D->E Storage F Contact Licensed Disposal Service E->F Logistics G Arrange for Waste Pickup F->G Coordination H Final Disposal (Incineration by professional service) G->H Process I Maintain Disposal Records H->I Compliance

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.